4-Nitro-3-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDRULQBQMLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559935 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-36-5 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-3-(trifluoromethyl) benzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS 320-36-5): A Cornerstone Intermediate in Modern Synthesis
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a paramount tool for fine-tuning molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] 4-Nitro-3-(trifluoromethyl)benzonitrile, registered under CAS number 320-36-5, stands out as a pivotal intermediate, embodying a unique convergence of three powerful functional groups on a single aromatic scaffold.
This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a cohesive narrative on its synthesis, reactivity, and critical applications. For researchers, scientists, and drug development professionals, a deep understanding of this molecule is not merely academic; it is foundational to the design and execution of innovative synthetic strategies targeting next-generation therapeutics and advanced materials.[2][3] The interplay between the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, and the potent inductive effect of the trifluoromethyl (-CF₃) group, creates a unique electronic environment that dictates its reactivity and makes it an exceptionally versatile precursor.[4][5]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis. The identity and purity of this compound are unequivocally established through a combination of physical property measurements and spectroscopic analysis.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 320-36-5 | |
| Molecular Formula | C₈H₃F₃N₂O₂ | |
| Molecular Weight | 216.12 g/mol | |
| Appearance | Off-white to yellowish solid | [6] |
| Melting Point | 84-86 °C | |
| Purity | Typically ≥98% | |
| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)--INVALID-LINK--[O-] |
Spectroscopic Fingerprints for Unambiguous Identification
Spectroscopic data provides a detailed structural fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is characterized by signals in the aromatic region. The three protons on the benzene ring will exhibit a complex splitting pattern (typically a set of doublets and a doublet of doublets) due to their coupling with each other. The strong electron-withdrawing nature of the substituents shifts these signals significantly downfield.
-
¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing groups (CN, CF₃, NO₂) being particularly deshielded. A characteristic quartet will be observed for the CF₃ carbon due to coupling with the three fluorine atoms.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong, characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the symmetric and asymmetric stretches of the nitro (N-O) group (around 1530 and 1350 cm⁻¹), and C-F stretches associated with the trifluoromethyl group (in the 1300-1100 cm⁻¹ region).[8]
-
Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight, with the molecular ion peak [M]⁺ appearing at m/z 216. The fragmentation pattern can provide further structural confirmation, often showing losses of NO₂, CN, or fluorine atoms.
Synthesis and Reactivity: A Tale of Three Groups
The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its functional groups.
A Plausible Synthetic Pathway
While multiple synthetic routes exist, a common and logical approach involves the nitration of a readily available precursor, 3-(trifluoromethyl)benzonitrile. This electrophilic aromatic substitution is directed by the existing substituents. The trifluoromethyl group is a meta-director, while the nitrile group is also a meta-director. However, the position para to the nitrile and ortho to the trifluoromethyl group is activated for nitration, leading to the desired product.
Caption: A plausible synthetic route to the target compound.
Protocol 1: Electrophilic Nitration
-
Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Precursor Addition : Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid while maintaining the temperature.
-
Nitration : Add a stoichiometric amount of fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Stir the mixture at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification : Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.
Core Reactivity and Key Transformations
The molecule's true power as an intermediate is revealed in its subsequent transformations. The heavily electron-deficient aromatic ring is primed for specific reactions that are crucial for building molecular complexity.
Caption: Key chemical transformations of the title compound.
-
Reduction of the Nitro Group : This is arguably the most significant transformation. The nitro group can be selectively reduced to a primary amine using various reagents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., H₂ over Pd/C), or tin(II) chloride.[9][10] The resulting product, 4-amino-3-(trifluoromethyl)benzonitrile, is a direct precursor to numerous pharmaceuticals.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr) : The nitro group, being strongly electron-withdrawing and positioned para to the nitrile, activates the carbon atom it is attached to for nucleophilic attack.[4] Strong nucleophiles (e.g., alkoxides, thiolates) can displace the nitro group, providing a pathway to introduce other functionalities onto the aromatic ring.
-
Transformations of the Nitrile Group : The nitrile functionality offers another site for chemical modification. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[5][13] This conversion is fundamental for creating different classes of compounds and provides a handle for amide coupling reactions.
Pivotal Application in Drug Discovery: The Synthesis of Bicalutamide
The clinical and commercial significance of this compound is exemplified by its role in the synthesis of Bicalutamide (Casodex®), a non-steroidal antiandrogen medication used primarily to treat prostate cancer.[11][13] The synthesis hinges on the key intermediate derived from the reduction of the title compound.
Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The synthesis of Bicalutamide showcases the strategic utility of our starting intermediate. The process begins with the reduction of this compound to form 4-amino-2-(trifluoromethyl)benzonitrile. This aniline derivative is then coupled with a custom-synthesized side chain, followed by an oxidation step to yield the final API.[11][12][14]
Caption: Synthetic workflow for Bicalutamide.
Protocol 2: Synthesis of Bicalutamide Precursor (Amide Coupling)
This protocol outlines the conceptual coupling step. Practical implementation requires optimization and adherence to specific patented procedures.[12][15]
-
Precursor Synthesis : Reduce this compound to 4-amino-2-(trifluoromethyl)benzonitrile as described in the reactivity section.
-
Side-Chain Preparation : Separately, prepare the requisite side-chain, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, through a multi-step synthesis often starting from an epoxide.[12]
-
Coupling Reaction : React the aniline derivative (from step 1) with the activated side-chain (from step 2) in a suitable aprotic solvent like dimethylacetamide (DMA). The reaction typically involves converting a carboxylic acid on the side-chain to an acid chloride or using a coupling agent to facilitate amide bond formation.[11]
-
Oxidation : The resulting thioether intermediate is then oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield Bicalutamide.[11][12]
-
Purification : The final product is purified through recrystallization to meet pharmaceutical-grade standards.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[16]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Protocol
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][17]
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[18]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6][19]
-
Spill and Disposal : In case of a spill, avoid generating dust. Scoop up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.[20]
Conclusion
This compound (CAS 320-36-5) is far more than a simple catalog chemical. It is a strategically designed building block whose value is derived from the orchestrated reactivity of its three distinct functional groups. Its electron-deficient nature and the specific orientation of its substituents make it an ideal precursor for complex molecular architectures. Its central role in the synthesis of high-value pharmaceuticals like Bicalutamide underscores its importance in the drug development pipeline. For the synthetic chemist, a thorough understanding of this intermediate's properties, synthesis, and reaction pathways is essential for unlocking new opportunities in the pursuit of novel and effective chemical entities.
References
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- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 7. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
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- 11. Bicalutamide - Wikipedia [en.wikipedia.org]
- 12. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 13. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 14. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents [patents.google.com]
- 16. aboundchem.com [aboundchem.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 320-36-5|this compound|BLD Pharm [bldpharm.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 4-Nitro-3-(trifluoromethyl)benzonitrile
Introduction: Unveiling a Key Building Block in Modern Chemistry
4-Nitro-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group on a benzene ring, offers a unique combination of chemical reactivity and physicochemical properties. The electron-withdrawing nature of these substituents makes the molecule a versatile substrate for various chemical transformations, particularly in the fields of medicinal chemistry and materials science.[3] The trifluoromethyl group, in particular, is a prized addition in drug design, often enhancing metabolic stability and binding affinity of the final active pharmaceutical ingredient.[3]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundation for its safe handling, effective use in synthesis, and characterization. The subsequent sections detail its properties in a structured format, outline a standard protocol for physical characterization, and discuss the safety considerations imperative for laboratory use.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₃N₂O₂ | [4][5][6] |
| Molecular Weight | 216.12 g/mol | [4][5] |
| CAS Number | 320-36-5 | [5] |
| Appearance | Off-white to yellowish solid/crystalline powder | [4] |
| Melting Point | 84-86 °C (lit.) or 103-107 °C | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| SMILES String | [O-]--INVALID-LINK--c1ccc(cc1C(F)(F)F)C#N | |
| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | [5][6] |
Note on Melting Point Discrepancy: The observed range in melting points (84-86 °C vs. 103-107 °C) from different suppliers may be attributable to variations in purity or the presence of different crystalline polymorphs. Researchers should consider the purity of their specific batch, as indicated by the supplier's certificate of analysis.
Spectroscopic Signature Profile
While specific spectral data was not available in the initial search, the functional groups present in this compound give rise to a predictable spectroscopic profile:
-
Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for the nitrile group (C≡N stretch) around 2230 cm⁻¹, strong absorptions for the nitro group (N-O asymmetric and symmetric stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and C-F stretching bands for the trifluoromethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their coupling to each other and potentially to the fluorine atoms of the CF₃ group.
-
¹³C NMR: Will show distinct signals for the nitrile carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to the CF₃ group), and the quartet signal for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group.
-
Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of this compound. The information below is synthesized from safety data sheets (SDS).
GHS Hazard Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system
Safety Designations:
-
Signal Word: Warning
-
Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Recommended Storage and Handling:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container to prevent exposure to moisture and air.[4] Keep away from heat and ignition sources.
-
Incompatible Materials: Segregate from incompatible substances such as strong oxidizing and reducing agents.[4]
-
Personal Protective Equipment (PPE): Use of a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves is mandatory.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of purity for a crystalline solid.
Objective: To accurately determine the melting point range of a sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the crystalline sample on a clean, dry surface.
-
Crush the sample into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and gently tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
The packed sample height should be approximately 2-3 mm for optimal results.
-
-
Melting Point Apparatus Setup:
-
Turn on the melting point apparatus and set a heating ramp rate. For an unknown compound or for a precise measurement, a slow ramp rate (1-2 °C per minute) near the expected melting point is crucial.
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Data Recording and Analysis:
-
The recorded values constitute the melting point range (e.g., 84.5 - 86.0 °C).
-
A narrow melting range (typically < 2 °C) is indicative of a high-purity substance. A broad or depressed melting range suggests the presence of impurities.
-
Caption: Workflow for Melting Point Determination.
Conclusion
This compound is a solid, crystalline compound with a defined set of physical properties that are crucial for its use as a chemical intermediate. Its melting point of approximately 84-86 °C and its solubility in common organic solvents are key parameters for designing reaction conditions. Adherence to strict safety protocols, including the use of appropriate PPE and proper storage, is essential due to its irritant properties. This guide provides the foundational knowledge required for researchers to handle and utilize this important chemical building block safely and effectively in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 5. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
4-Nitro-3-(trifluoromethyl)benzonitrile chemical structure and formula
An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Drug Discovery
Abstract
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl moiety is particularly crucial, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its strategic importance in medicinal chemistry, plausible synthetic routes, and its pivotal role as a precursor in the development of non-steroidal anti-androgens. Detailed experimental protocols and safety information are also provided to support researchers and drug development professionals in its practical application.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzonitrile characterized by the presence of three key functional groups attached to the benzene ring. Its systematic IUPAC name is this compound[1]. The compound is registered under CAS Number 320-36-5[1][2][3].
The strategic placement of the electron-withdrawing trifluoromethyl, nitro, and cyano groups on the aromatic ring dictates its chemical reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 320-36-5 | [1][2][3] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][4] |
| Molecular Weight | 216.12 g/mol | [1][3][4] |
| Appearance | Off-white to yellowish solid | [4] |
| Melting Point | 103 - 107 °C | [4] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform | [4] |
| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)--INVALID-LINK--[O-] | [1] |
| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N |[1][2] |
The Strategic Importance in Medicinal Chemistry
The utility of this compound in drug discovery is not accidental; it is a direct result of the synergistic effects of its three functional groups.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a powerful strategy used to enhance key pharmacokinetic and pharmacodynamic properties. It is known to increase lipophilicity, which can improve membrane permeability and bioavailability[5]. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug[5]. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins[5].
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. Its primary role in this intermediate is often as a precursor to an amino group (-NH₂) via chemical reduction[1][6]. The resulting aniline is a critical nucleophile used to form amide bonds or other linkages, which are central to the structure of many pharmaceuticals. The nitro group itself is also crucial in the scaffold of certain drugs, where it can act as a hydrogen bond acceptor in receptor-ligand interactions[4].
-
Nitrile Group (-CN): The nitrile or cyano group is another valuable functional group in medicinal chemistry. It is relatively stable but can be transformed into other key functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis)[5]. In the final drug molecule, the nitrile's linear geometry and its ability to act as a potent hydrogen bond acceptor can be critical for high-affinity binding to a biological target[4].
Synthesis and Mechanistic Insights
The synthesis of this compound is not widely detailed in public literature, but a plausible and efficient route can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the nitration of 3-(trifluoromethyl)benzonitrile.
The trifluoromethyl group is a meta-directing deactivator, while the nitrile group is also a meta-directing deactivator. In 3-(trifluoromethyl)benzonitrile, the positions ortho and para to the -CF₃ group (positions 2, 4, and 5) and the positions ortho and para to the -CN group (positions 2, 5, and 6) are deactivated. The position most susceptible to nitration (position 4) is meta to both existing groups, but sterically accessible. The reaction is typically performed using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction.
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Development: Precursor to Non-Steroidal Anti-Androgens (NSAAs)
This compound is a pivotal intermediate in the synthesis of non-steroidal anti-androgens (NSAAs), a class of drugs used primarily for the treatment of prostate cancer[4]. These drugs function by competitively antagonizing the androgen receptor (AR), thereby inhibiting the growth-promoting effects of androgens like testosterone and dihydrotestosterone on prostate cancer cells[7].
A key synthetic transformation is the reduction of the nitro group to an amine, yielding 4-Amino-3-(trifluoromethyl)aniline . This aniline derivative is the direct building block for several important NSAAs.
A prominent example is Nilutamide (sold as Anandron, Nilandron), an NSAA used in the treatment of metastatic prostate cancer[3][8]. The chemical structure of Nilutamide is 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl ]imidazolidine-2,4-dione[3]. Its synthesis involves a precursor derived directly from the 4-nitro-3-(trifluoromethyl)aniline core, highlighting the indispensable role of our title compound[9][]. The 4-nitro-3-(trifluoromethyl)anilide scaffold is a common feature in this class of drugs, essential for interaction within the androgen receptor binding pocket[4].
Experimental Protocol: Reduction to 4-Amino-3-(trifluoromethyl)aniline
This protocol describes a representative method for the reduction of the nitro group of this compound to form the corresponding aniline, a critical downstream intermediate. This common transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid systems.
Objective: To synthesize 4-Amino-3-(trifluoromethyl)aniline from this compound.
Materials:
-
This compound
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or catalytic hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq), ethanol (10-20 volumes), and water (3-5 volumes).
-
Initiation: To the stirring suspension, add iron powder (3.0-5.0 eq) followed by a solution of ammonium chloride (1.0-2.0 eq) in water or a catalytic amount of concentrated HCl.
-
Causality Note: The iron metal in the presence of a mild acid acts as the reducing agent. The acid helps to activate the iron surface and serves as a proton source for the formation of water from the oxygen atoms of the nitro group.
-
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with ethyl acetate or DCM and water.
-
Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
-
-
Extraction & Isolation:
-
Transfer the mixture to a separation funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting 4-Amino-3-(trifluoromethyl)aniline can be purified by recrystallization or column chromatography if necessary to achieve the high purity required for pharmaceutical synthesis.
Safety, Handling, and Storage
As a functionalized chemical intermediate, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed or in contact with skin. It may cause skin and serious eye irritation.
-
Handling Precautions: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][11]. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[11].
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress[4]. Store away from incompatible materials such as strong oxidizing agents and strong bases[4].
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its carefully arranged functional groups provide a robust platform for constructing complex molecular architectures with desirable pharmacological profiles. Its role as a key precursor to non-steroidal anti-androgens like Nilutamide underscores its importance in developing therapies for prostate cancer. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nilutamide - Wikipedia [en.wikipedia.org]
- 9. Nilutamide impurity B EP Reference Standard CAS 393-11-3 Sigma Aldrich [sigmaaldrich.com]
- 11. A biological profile of a nonsteroidal antiandrogen, SCH 13521 (4'-nitro-3'trifluoromethylisobutyranilide) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS No. 320-36-5) stands as a pivotal intermediate, embodying the convergence of three synthetically valuable functionalities: a nitro group amenable to reduction, a versatile nitrile group, and the pharmacologically powerful trifluoromethyl substituent. This guide offers an in-depth examination of its chemical identity, synthesis, properties, and critical role as a precursor in the synthesis of high-value therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]
Due to its widespread use, it is also known by several synonyms in commercial and database contexts. Recognizing these is crucial for efficient literature and supplier searches.
Common Synonyms:
-
4-Cyano-2-(trifluoromethyl)nitrobenzene
-
3-Trifluoromethyl-4-nitrobenzonitrile
Structural Information and Key Properties
The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and electronic properties. The electron-withdrawing nature of the nitro (–NO₂), cyano (–C≡N), and trifluoromethyl (–CF₃) groups significantly influences the chemistry of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 320-36-5 | [2][4] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [2][5] |
| Molecular Weight | 216.12 g/mol | [2][4] |
| Appearance | Off-white to yellowish solid/crystal | [3] |
| Melting Point | 84-86 °C | [4] |
| InChIKey | AVSDRULQBQMLES-UHFFFAOYSA-N | [4] |
Part 2: Synthesis and Characterization
Rationale for Synthetic Strategy
A definitive, peer-reviewed protocol for the direct synthesis of this compound is not prominently available in the literature. However, a logical and robust synthetic route can be designed based on established principles of electrophilic aromatic substitution. The most plausible approach involves the nitration of a suitable precursor, 3-(trifluoromethyl)benzonitrile.
The directing effects of the substituents are key to this strategy's success. The trifluoromethyl group is a meta-director, while the nitrile group is also a meta-director. However, the position ortho to the trifluoromethyl group and meta to the nitrile group (the C4 position) is activated for nitration. This regioselectivity is crucial for obtaining the desired isomer. An analogous, well-documented procedure is the nitration of 4-fluorobenzonitrile, which yields 4-fluoro-3-nitrobenzonitrile, demonstrating the viability of nitrating a benzonitrile ring bearing an electron-withdrawing group.[6][7]
Proposed Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzonitrile
This conceptual protocol is based on established nitration methodologies and should be optimized by an experienced synthetic chemist.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add 3-(trifluoromethyl)benzonitrile to a stirred volume of concentrated sulfuric acid.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitoring by TLC or GC-MS is essential to determine completion).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude product.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is non-negotiable. The following are the expected spectroscopic signatures for this compound based on its functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks for its functional groups. A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the aromatic nitrile.[8] Other key signals will include strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric N-O stretching of the nitro group, respectively, and strong C-F stretching bands for the trifluoromethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be relatively simple, showing signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons are expected, with coupling patterns (doublets and doublets of doublets) that can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon NMR will show eight distinct signals: six for the aromatic carbons (including two quaternary carbons attached to the –CN and –CF₃ groups), one for the nitrile carbon (–C≡N, typically δ 110-120 ppm), and a quartet for the trifluoromethyl carbon (–CF₃) due to coupling with fluorine.
-
¹⁹F NMR: This will show a singlet for the three equivalent fluorine atoms of the –CF₃ group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 216.12 g/mol . The fragmentation pattern would likely involve the loss of NO₂, CN, and other characteristic fragments.
Part 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its nitro and nitrile groups. These functionalities serve as handles for elaboration into more complex molecular architectures, making it a highly valued building block.
Caption: Key reaction pathways of this compound.
Key Transformation: Reduction of the Nitro Group
The most significant reaction for this intermediate in drug development is the reduction of the nitro group to a primary amine (–NH₂). This transformation is typically achieved with high yield using standard methods such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., iron, tin, or tin(II) chloride in acidic media). The resulting product, 4-amino-2-(trifluoromethyl)benzonitrile , is the direct precursor for several important pharmaceuticals.
Application in the Synthesis of Anti-Androgen Drugs
The primary application of this chemical scaffold is in the synthesis of non-steroidal anti-androgen drugs used to treat prostate cancer.
-
Bicalutamide (Casodex™): 4-Amino-2-(trifluoromethyl)benzonitrile is a documented key starting material for the synthesis of Bicalutamide.[5][9] In the synthesis, the amino group of the intermediate is acylated to form the final amide linkage present in the Bicalutamide structure.[5]
-
Enzalutamide (Xtandi™): While not a direct precursor, a closely related derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial component in the synthesis of Enzalutamide, another potent androgen receptor antagonist. This isothiocyanate is typically prepared from the corresponding amine, 4-amino-2-(trifluoromethyl)benzonitrile, further underscoring the importance of the nitro precursor.
The presence of the trifluoromethylbenzonitrile moiety in these drugs is critical for their high-affinity binding to the androgen receptor, which is essential for their therapeutic effect.[1]
Part 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a potentially hazardous compound and must be handled with appropriate precautions.
Hazard Identification:
-
GHS Classifications: Typically classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[4]
-
Signal Word: Warning[4]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.[4] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents and strong bases.[3]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
This compound is more than a simple organic compound; it is a testament to the power of rational molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, life-saving pharmaceuticals. For researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential. By serving as a key gateway to potent anti-androgen therapies, this intermediate will continue to play a vital role in the ongoing fight against prostate cancer and in the broader quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to 4-Nitro-3-(trifluoromethyl)benzonitrile: A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-Nitro-3-(trifluoromethyl)benzonitrile, a critical building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring a synergistic combination of a nitro group, a trifluoromethyl moiety, and a nitrile functional group, renders it an exceptionally versatile intermediate for the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, characterization, and strategic applications.
Physicochemical and Structural Characteristics
This compound is a solid, off-white to yellowish crystalline compound at room temperature.[1] The strategic placement of electron-withdrawing groups—the nitro (-NO2), trifluoromethyl (-CF3), and nitrile (-CN) groups—on the benzene ring significantly influences its reactivity and physicochemical properties, making it an ideal precursor for a variety of chemical transformations.
The trifluoromethyl group is particularly noteworthy for its role in enhancing the pharmacological profile of drug candidates. It is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups such as carboxylic acids or amines, thus enabling diverse molecular scaffolding.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 216.12 g/mol | [1][3][4][5] |
| Chemical Formula | C₈H₃F₃N₂O₂ | [1][4][5] |
| CAS Number | 320-36-5 | [3][4][6] |
| Melting Point | 84-86 °C | [3] |
| Appearance | Off-white to yellowish solid | [1] |
| Linear Formula | O₂NC₆H₃(CF₃)CN | [3] |
| InChI Key | AVSDRULQBQMLES-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)--INVALID-LINK--[O-] | [4] |
Synthesis and Purification
The synthesis of this compound is conceptually similar to the synthesis of other nitrated benzonitrile derivatives. A common synthetic strategy involves the nitration of a precursor molecule, 3-(trifluoromethyl)benzonitrile. The following is a representative, generalized protocol based on established chemical principles for analogous compounds.[7]
Experimental Protocol: Synthesis
Reaction: Nitration of 3-(trifluoromethyl)benzonitrile
Materials:
-
3-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Methylene Chloride (CH₂Cl₂)
-
Silica Gel
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of 0-5°C, slowly add 3-(trifluoromethyl)benzonitrile to concentrated sulfuric acid.
-
To this stirred mixture, add a nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or potassium nitrate) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified duration, monitoring the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
The precipitated solid product is then collected by filtration and washed with cold water until the washings are neutral.
Experimental Protocol: Purification
Procedure:
-
The crude product can be purified by passing it through a short column of silica gel to remove any remaining acid and other impurities.
-
The product is eluted from the silica column using a suitable solvent, such as methylene chloride.
-
The solvent is then removed under reduced pressure to yield the crude crystalline solid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound of high purity.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of synthesized this compound, a comprehensive suite of analytical techniques is employed.
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. The electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups will cause the aromatic protons to resonate at a lower field.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the nitrile and trifluoromethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS):
-
Technique: Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound.
-
Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 216.12 g/mol .[1][3][4][5] The fragmentation pattern can provide additional structural confirmation.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C≡N (nitrile) stretch: A sharp, intense band.
-
C-F (trifluoromethyl) stretch: Strong absorption bands.
-
N-O (nitro) stretches: Two distinct bands for the symmetric and asymmetric stretches.
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a robust method for assessing the purity of the compound.[8][9] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier can effectively separate the target compound from impurities.[9]
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Key Features |
| ¹H NMR | Signals in the aromatic region with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Resonances for all eight carbon atoms, including the nitrile and trifluoromethyl carbons. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z corresponding to 216.12. |
| IR Spec. | Characteristic absorption bands for -CN, -CF₃, and -NO₂ functional groups. |
Applications in Drug Discovery and Development
This compound is a highly valued intermediate in the pharmaceutical and agrochemical industries.[10] Its utility lies in its role as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the reactive nitro and nitrile groups allows for diverse chemical modifications, enabling the construction of complex molecular scaffolds.
One of the most significant applications of this compound is in the synthesis of kinase inhibitors for cancer therapy.[11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a starting material, this compound facilitates the development of small molecules that can selectively target and inhibit these kinases, thereby disrupting cancer cell growth and proliferation.
For instance, derivatives of this molecule can be elaborated to target key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway or the mTOR pathway, both of which are central to cancer progression.[11]
Caption: A simplified representation of a kinase signaling pathway that can be targeted by inhibitors synthesized from this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[3][5]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask (type N95 or equivalent) is recommended when handling the solid form.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety and handling information before use.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, underscoring its importance as a key intermediate for researchers and professionals dedicated to advancing the frontiers of drug discovery.
References
- 1. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aboundchem.com [aboundchem.com]
- 6. 320-36-5|this compound|BLD Pharm [bldpharm.com]
- 7. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility of 4-Nitro-3-(trifluoromethyl)benzonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-3-(trifluoromethyl)benzonitrile, a key intermediate in modern drug discovery. Recognizing the critical role of solubility in the design of synthetic routes, purification strategies, and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this specific compound is not extensively published, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols to determine and predict its solubility in a range of organic solvents. The discussion extends to the application of thermodynamic models for solubility prediction and the implications of the compound's solubility profile in pharmaceutical research.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aromatic compound with the chemical formula C₈H₃F₃N₂O₂.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a nitrile functionality, makes it a versatile building block in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
The solubility of this intermediate in organic solvents is a paramount consideration for synthetic chemists. It dictates the choice of reaction media, influences reaction kinetics, and is fundamental to the design of efficient crystallization-based purification processes. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a critical component of process development and optimization in the pharmaceutical industry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 216.12 g/mol | [1][2] |
| Appearance | Off-white to yellowish solid | [2] |
| Melting Point | 103 - 107 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in common organic solvents like dichloromethane and chloroform | [2] |
| Computed XLogP3 | 2.9 | [1] |
The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The positive XLogP3 value indicates a lipophilic nature, consistent with its poor water solubility and good solubility in nonpolar organic solvents.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3] For a solid to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
The process can be described by the following equation:
ΔGsolution = ΔHsolution - TΔSsolution
Where:
-
ΔGsolution is the Gibbs free energy of solution (dissolution occurs spontaneously when ΔG < 0).
-
ΔHsolution is the enthalpy of solution.
-
T is the absolute temperature.
-
ΔSsolution is the entropy of solution.
The molecular structure of this compound, with its polar nitro and nitrile groups and a relatively nonpolar trifluoromethyl-substituted benzene ring, suggests a complex interplay of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding with protic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of published quantitative solubility data for this compound, an experimental approach is often necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade or higher), for example:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene
-
Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = (Cmeasured × Dilution Factor)
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Predictive Models for Solubility Estimation
In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful in the early stages of drug development for solvent screening.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[4] The equation is as follows:
ln(x) = A + (B/T) + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the equation to experimental data.
While this model requires some experimental data for parameterization, it is highly effective for interpolating and extrapolating solubility at different temperatures.
The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is widely used.[4] It correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture.
Group Contribution Methods (UNIFAC)
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can predict activity coefficients, and thus solubility, based on the molecular structure of the solute and solvent.[5] This is a purely predictive model that does not require experimental solubility data for the specific system. However, its accuracy depends on the availability of interaction parameters for the functional groups present in the molecules.
COSMO-RS
COSMO-RS (Conductor-like Screening Model for Real Solvents) is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[5] It is a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data.
Practical Implications in Drug Development
The solubility of this compound has direct consequences for its application in pharmaceutical synthesis:
-
Reaction Solvent Selection: A solvent in which the compound is highly soluble is often preferred for homogeneous reactions, leading to faster reaction rates and higher yields. Conversely, for certain reaction types or work-ups, a solvent with lower solubility might be advantageous.
-
Crystallization and Purification: The selection of an appropriate solvent system is critical for the purification of this compound by crystallization. An ideal solvent will have high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of the purified compound upon cooling.
-
Formulation: While this compound is an intermediate, understanding its solubility characteristics can inform the development of related active pharmaceutical ingredients (APIs). Poor solubility is a major challenge in drug formulation, and knowledge gained from key intermediates can guide strategies to improve the solubility of the final drug product.
Conclusion
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its solubility in organic solvents is a critical parameter that influences its utility in synthetic and purification processes. This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol and an overview of predictive models, researchers and drug development professionals are better equipped to optimize the use of this important building block in the creation of new medicines.
References
- 1. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209 [trc.nist.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Melting Point of 4-Nitro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of 4-Nitro-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. It addresses the notable discrepancy in reported melting point values, offering insights into the underlying physicochemical principles and outlining rigorous experimental protocols for accurate determination. This document is intended to be a practical resource for researchers, enabling them to navigate the challenges associated with the characterization of this and other similarly complex organic compounds.
Introduction: The Conundrum of a Melting Point
This compound (CAS No. 320-36-5) is an aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro group, a trifluoromethyl group, and a nitrile moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.
A critical parameter in the characterization of any pure crystalline solid is its melting point. However, a review of commercially available this compound reveals a significant and perplexing discrepancy in the reported melting point ranges. While some suppliers report a melting point of 84-86 °C for 98% pure material, others list a range of 103-107 °C [1][2]. This notable difference of nearly 20 °C raises critical questions regarding the material's purity, crystalline form, and the methodologies employed for its characterization.
This guide will dissect the potential causes of this discrepancy and provide detailed, field-proven protocols for its accurate and reproducible determination.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential for any experimental work.
| Property | Value | Source |
| Chemical Formula | C₈H₃F₃N₂O₂ | [1] |
| Molar Mass | 216.12 g/mol | [1] |
| Appearance | Off-white to yellowish solid | [1] |
| CAS Number | 320-36-5 | [2] |
Deconstructing the Melting Point: Causality and Influencing Factors
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This is a highly specific property that is sensitive to a number of factors.
The Purity Paradigm
The presence of impurities is one of the most common reasons for a depressed and broadened melting point range[3]. Impurities disrupt the crystal lattice of the pure compound, which lowers the energy required to break the intermolecular forces holding the crystal together. A sharp melting point range of 1-2 °C is often indicative of a highly pure compound[3]. The observed discrepancy in the melting point of this compound could, therefore, be a direct consequence of varying levels of purity between different batches or from different suppliers.
The Enigma of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including different melting points, solubilities, and stabilities. While no specific studies on the polymorphism of this compound have been identified, it remains a plausible explanation for the observed melting point variations. The different crystalline arrangements would possess different lattice energies, leading to different melting temperatures.
Intermolecular Forces and Molecular Structure
The inherent structure of this compound, with its polar nitro and nitrile groups, suggests the presence of significant dipole-dipole interactions. These, along with van der Waals forces, contribute to the overall crystal lattice energy and thus influence the melting point. The trifluoromethyl group, being highly electronegative, further impacts the electronic distribution within the molecule.
Rigorous Experimental Determination of Melting Point
To resolve the ambiguity surrounding the melting point of this compound, the adoption of standardized and meticulously executed experimental protocols is paramount.
Method 1: Capillary Melting Point Determination
This traditional and widely used method provides a visual determination of the melting range.
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous.
-
Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
Aim for a packed sample height of 2-3 mm[4].
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Melting Point Determination:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium[4].
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.
-
-
Data Reporting:
-
Report the full melting point range. For a pure compound, this range should be narrow.
-
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It provides a more quantitative and accurate determination of the melting point and can also reveal other thermal transitions.
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean, dry aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting transition will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information.
-
Caption: Workflow for DSC Melting Point Determination.
A Conceptual Framework for Synthesis and Purification
Disclaimer: The following is a conceptual protocol and requires optimization and validation in a laboratory setting.
Hypothetical Synthesis Route
The synthesis could potentially proceed via the nitration of 3-(trifluoromethyl)benzonitrile.
Reaction Scheme:
3-(Trifluoromethyl)benzonitrile + HNO₃/H₂SO₄ → this compound
Conceptual Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.
-
-
Addition of Starting Material:
-
Slowly add 3-(trifluoromethyl)benzonitrile to the cooled nitrating mixture, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a highly pure crystalline solid.
-
Conclusion and Recommendations
The significant discrepancy in the reported melting points of this compound underscores the critical importance of rigorous analytical characterization in chemical and pharmaceutical research. The likely culprits for this variation are differences in purity and the potential for polymorphism.
It is strongly recommended that researchers independently verify the melting point of this compound upon receipt or after synthesis using a calibrated instrument and a standardized protocol, such as the DSC method outlined in this guide. A narrow melting point range obtained from a properly purified sample will provide the most reliable value for this crucial physicochemical property. This diligent approach will ensure the integrity of subsequent experimental work and contribute to the development of robust and reproducible scientific outcomes.
References
A Comprehensive Technical Guide to the Stability and Storage of 4-Nitro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 4-Nitro-3-(trifluoromethyl)benzonitrile in Modern Drug Discovery
This compound is a key building block in the synthesis of various pharmacologically active molecules, most notably non-steroidal anti-androgen agents used in the treatment of prostate cancer. Its unique trifluoromethyl and nitro-substituted benzonitrile scaffold imparts specific electronic and steric properties that are crucial for its reactivity and the biological activity of its derivatives. The integrity and purity of this starting material are paramount to ensure the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, empowering researchers to maintain its quality and ensure the reliability of their experimental outcomes.
Physicochemical Properties: A Foundation for Stability Assessment
Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust storage and handling strategy.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₃F₃N₂O₂ | [1][2] |
| Molar Mass | 216.12 g/mol | [1] |
| Appearance | Off-white to yellowish solid | [1] |
| Melting Point | 84-107 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |
The solid nature and low vapor pressure of this compound at room temperature suggest that it is not highly volatile.[1] However, its solubility in organic solvents indicates that care must be taken during handling to prevent unintentional exposure and contamination.
Key Factors Influencing the Stability of this compound
The stability of this compound is influenced by several environmental factors. The presence of a nitrile group, a nitro group, and a trifluoromethyl group on the aromatic ring creates a complex reactivity profile.
Moisture and Hydrolysis: The Vulnerability of the Nitrile Group
The nitrile group (-C≡N) is susceptible to hydrolysis, which can proceed under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.[4][5] The strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[6]
dot graph TD{ subgraph "Hydrolysis Pathway" A["this compound"] -- "H₂O (Acid or Base)" --> B["4-Nitro-3-(trifluoromethyl)benzamide (Intermediate)"]; B -- "H₂O (Acid or Base)" --> C["4-Nitro-3-(trifluoromethyl)benzoic Acid (Degradant)"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Hydrolysis degradation pathway of this compound.
To mitigate hydrolysis, it is crucial to store the compound in a tightly sealed container in a dry environment. The use of desiccants within the storage container is highly recommended.
Light Exposure and Photodegradation: The Reactivity of the Nitroaromatic System
dot graph TD{ subgraph "Photodegradation" A["this compound"] -- "UV Light" --> B["Excited State"]; B --> C["Degradation Products"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Simplified photodegradation process.
Therefore, storing the compound in an amber or opaque container is essential to protect it from light-induced degradation.
Temperature and Thermal Decomposition: The Stability of the Trifluoromethyl Group
While the trifluoromethyl (-CF₃) group is generally considered to be thermally stable, high temperatures can lead to decomposition.[9] Thermal decomposition of fluorinated compounds can generate hazardous byproducts.[10][11] The melting point of this compound is relatively high, suggesting good thermal stability at ambient temperatures. However, prolonged exposure to elevated temperatures should be avoided to prevent any potential degradation.
Chemical Incompatibility: Avoiding Hazardous Reactions
Due to its functional groups, this compound is incompatible with certain classes of chemicals.
-
Strong Oxidizing Agents: The nitro group can react exothermically with strong oxidizing agents.[1]
-
Strong Reducing Agents: The nitro group can be reduced by strong reducing agents, leading to the formation of an amino group and potentially other reduction products.
-
Strong Bases: Strong bases can catalyze the hydrolysis of the nitrile group and may also react with the aromatic ring.
-
Strong Acids: Strong acids can catalyze the hydrolysis of the nitrile group.[4]
It is imperative to store this compound segregated from these incompatible materials.[1][7]
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature (e.g., 15-25 °C) | To minimize the risk of thermal degradation. |
| Light | In a dark place, stored in an amber or opaque container | To prevent photodegradation of the nitroaromatic system.[7] |
| Atmosphere | In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) for long-term storage | To protect from moisture and prevent hydrolysis of the nitrile group.[1] |
| Environment | In a dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment.[1][12] |
| Segregation | Away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and strong acids | To prevent hazardous chemical reactions.[1][7] |
Step-by-Step Handling Procedure
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[12]
-
Dispensing: When dispensing the solid, use a clean, dry spatula and weigh it in a closed balance to minimize exposure to the atmosphere.
-
Container Sealing: After dispensing, securely seal the container immediately to prevent moisture uptake and exposure to light.
-
Cleaning: Clean any spills promptly according to established laboratory procedures for solid chemical spills.
Assessing the Stability: A Protocol for Purity Determination
Regularly assessing the purity of this compound is crucial, especially for long-term storage or when using it in sensitive applications. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.
General HPLC Method for Stability Assessment
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) should be employed.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. The HPLC method should be able to resolve the peak of the intact compound from all the degradation product peaks.[13][14][15]
dot graph TD{ subgraph "Stability-Indicating HPLC Workflow" A["Sample Preparation"] --> B["HPLC Analysis"]; B --> C{"Peak Resolution"}; C -- "Resolved" --> D["Quantification & Purity Assessment"]; C -- "Not Resolved" --> E["Method Optimization"]; E --> B; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Workflow for stability assessment using HPLC.
Conclusion: Ensuring Quality and Reproducibility
The stability of this compound is a critical factor that can significantly impact the outcome of research and drug development projects. By understanding its chemical vulnerabilities to moisture, light, and incompatible chemicals, and by implementing the recommended storage and handling protocols, researchers can ensure the long-term integrity and purity of this vital chemical intermediate. The implementation of a robust stability-indicating analytical method will further provide the necessary assurance of quality for its intended application.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. turi.org [turi.org]
- 12. cswab.org [cswab.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. longdom.org [longdom.org]
Methodological & Application
Applications of 4-Nitro-3-(trifluoromethyl)benzonitrile in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of a Trifluoromethylated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.[1][2][3] 4-Nitro-3-(trifluoromethyl)benzonitrile is a pivotal chemical intermediate that masterfully combines the advantageous CF₃ group with two other synthetically versatile functionalities: a nitro group and a nitrile group.
The power of this molecule lies in its trifecta of chemical handles:
-
The Trifluoromethyl Group: This highly electronegative and lipophilic moiety is renowned for its ability to improve metabolic stability, enhance binding affinity to biological targets, and increase membrane permeability.[1][2] Its presence can significantly improve the pharmacokinetic profile of a final drug compound.[2]
-
The Nitro Group: An electron-withdrawing group that can be readily and selectively reduced to a primary amine, providing a key point for molecular elaboration and amide bond formation.
-
The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or maintained as a key interacting feature in the final active pharmaceutical ingredient (API).[4]
This guide provides an in-depth look at the primary application of this compound as a precursor for non-steroidal anti-androgens (NSAAs), with a focus on detailed, field-proven synthetic protocols.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 320-36-5 | [5][6] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [5] |
| Molecular Weight | 216.12 g/mol | [5][6] |
| Appearance | Off-white to yellowish solid/powder | [7] |
| Melting Point | 84-86 °C (lit.) / 103-107 °C | [6][7] |
| SMILES | C1=C(C=C(C(=C1)C#N)--INVALID-LINK--[O-])C(F)(F)F | [6] |
Core Application: Synthesis of Non-Steroidal Anti-Androgens (NSAAs)
The most prominent application of this compound is in the synthesis of NSAAs, a class of drugs used primarily for the treatment of prostate cancer.[8][9][10] These drugs function by competitively inhibiting the androgen receptor (AR), thereby blocking the growth-promoting effects of androgens like testosterone and dihydrotestosterone (DHT) on prostate cancer cells.[8][11][12]
The 4-cyano-3-(trifluoromethyl)anilide scaffold, derived directly from this starting material, is a common structural feature in first-generation NSAAs like Bicalutamide, Flutamide, and Nilutamide.[4][8] This specific arrangement is crucial for effective binding within the AR ligand-binding domain.[4][13]
Flagship Molecule: Bicalutamide (Casodex)
Bicalutamide is a leading NSAA used in combination therapy for advanced prostate cancer.[8][9][11] Its synthesis provides a quintessential example of the utility of this compound. The overall synthetic pathway involves three key transformations of the starting material, each detailed in the protocols below.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the key synthetic transformations involving this compound.
Protocol 1: Selective Reduction of the Nitro Group
The primary challenge in this initial step is the chemoselective reduction of the aromatic nitro group to a primary amine without affecting the nitrile functionality. While catalytic hydrogenation can be effective, metal-mediated reductions, particularly with tin(II) chloride, are widely documented as being robust and highly selective for this transformation.[14][15]
-
Causality: Tin(II) chloride (SnCl₂·2H₂O) is a mild reducing agent that shows excellent selectivity for aromatic nitro groups over nitriles in protic solvents like ethanol.[14][15] The acidic conditions generated in situ are not harsh enough to hydrolyze the nitrile, making this method ideal for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (or ethyl acetate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 70-80 °C) under an inert atmosphere (e.g., nitrogen).[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Workup - Quenching and Basification: After cooling the reaction to room temperature, pour the mixture slowly into crushed ice. Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 7-8).[14] This step is critical to precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-Amino-3-(trifluoromethyl)benzonitrile. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Amide Coupling to Form Bicalutamide Precursor
This step involves forming an amide bond between the newly synthesized aniline (4-Amino-3-(trifluoromethyl)benzonitrile) and the side-chain precursor.
-
Causality: This standard acylation reaction couples the nucleophilic amine with an electrophilic acyl group. The use of an acid chloride or an in situ activated carboxylic acid is common. Patent literature describes the reaction of 4-amino-2-trifluoromethyl-benzonitrile with a precursor like 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid to form the thioether intermediate.[16]
-
Reaction Setup: Dissolve 4-Amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in an appropriate aprotic solvent (e.g., dimethylacetamide, tetrahydrofuran) in a flask under an inert atmosphere.
-
Reagent Addition: Add the activated side-chain precursor (e.g., 2-acyloxy-2-methyl-3-(4-fluorophenylthio)propionyl chloride) (approx. 1.0-1.2 eq). An organic base such as triethylamine (TEA) or pyridine may be added to scavenge the HCl byproduct.[16]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, as required.
-
Monitoring: Monitor the reaction for the consumption of the aniline starting material via TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude thioether intermediate, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl propionamide.[16]
Protocol 3: Oxidation to Bicalutamide (Final API)
The final step is the oxidation of the thioether intermediate to the corresponding sulfone, which is the active Bicalutamide molecule.
-
Causality: mCPBA is a widely used and effective reagent for the oxidation of sulfides to sulfones. It is electrophilic and readily transfers an oxygen atom to the sulfur. Using approximately two equivalents of mCPBA ensures the full oxidation from thioether to sulfone, passing through the sulfoxide intermediate.
-
Reaction Setup: Dissolve the thioether intermediate (1.0 eq) from Protocol 2 in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath and add mCPBA (approx. 2.0-2.2 eq) portion-wise, maintaining the temperature below 25°C.[16]
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours after the addition is complete.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Workup: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with aqueous sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude Bicalutamide can be purified by recrystallization from a suitable solvent system (e.g., aqueous isopropyl alcohol) to yield the final API.[16]
Alternative Synthetic Transformations
While its use in NSAA synthesis is primary, the functional groups on this compound allow for other transformations.
Protocol 4: Hydrolysis of the Nitrile Group
The nitrile can be converted to a carboxylic acid, creating a different scaffold for further synthetic elaboration.
-
Causality: In the presence of strong aqueous acid and heat, the nitrile group undergoes hydrolysis. The reaction proceeds through an amide intermediate to form the final carboxylic acid.[17][18] Ammonia is produced as a byproduct, which is protonated under acidic conditions to form an ammonium salt.[18]
-
Reaction Setup: In a round-bottom flask suitable for high temperatures, combine this compound (1.0 eq) with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).[19][20]
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction may require high temperatures and prolonged heating.
-
Monitoring: The reaction can be monitored by observing the disappearance of the organic starting material into the aqueous phase or by periodic workup and analysis (TLC, NMR).
-
Workup: Cool the reaction mixture. The carboxylic acid product may precipitate upon cooling.
-
Isolation: Isolate the solid product, 4-Nitro-3-(trifluoromethyl)benzoic acid, by vacuum filtration. Wash the solid with cold water to remove residual acid. The product can be dried and recrystallized if further purity is needed.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the efficient and controlled synthesis of complex molecular architectures, most notably the non-steroidal anti-androgen Bicalutamide. The protocols outlined in this guide demonstrate the practical application of this building block, highlighting the chemoselective transformations that make it an indispensable tool for researchers and professionals in drug development. By understanding the causality behind each synthetic step, scientists can effectively leverage the unique properties of this compound to advance the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 8. Bicalutamide - Wikipedia [en.wikipedia.org]
- 9. Bicalutamide (Casodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. [Steroidal and nonsteroidal antiandrogens: chemical structures, mechanisms of action and clinical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Definitive Guide To Bicalutamide | OCTAGONCHEM [octagonchem.com]
- 12. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 13. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Utility of 4-Nitro-3-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 4-nitro-3-(trifluoromethyl)benzonitrile. This versatile chemical intermediate is a critical building block for constructing complex molecular architectures found in modern pesticides. We will explore its strategic importance, focusing on the synthesis of key amine intermediates and their subsequent elaboration into target molecules. This guide provides field-proven insights, detailed step-by-step protocols, and mechanistic explanations to empower researchers in their synthetic endeavors.
Introduction: A Multifunctional Building Block
This compound is a substituted aromatic compound whose value in synthetic chemistry is derived from the unique interplay of its three functional groups:
-
Nitrile Group (-CN): A versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. It is also a key feature in several classes of bioactive molecules.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring. More importantly, it serves as a robust precursor to a primary amino group (-NH₂) via selective reduction—a cornerstone transformation in the synthesis of countless agrochemicals and pharmaceuticals.
-
Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing substituent. Its incorporation into bioactive molecules is a common strategy to enhance metabolic stability, binding affinity, and cell membrane permeability.[1]
The specific arrangement of these groups makes this compound an ideal starting material for producing 4-amino-3-(trifluoromethyl)benzonitrile, a crucial intermediate for building substituted anilide and urea-based herbicides, fungicides, and insecticides.
Physicochemical Properties
| Property | Value |
| CAS Number | 320-36-5 |
| Molecular Formula | C₈H₃F₃N₂O₂ |
| Molecular Weight | 216.12 g/mol [2] |
| Appearance | Solid[2] |
| Purity | Typically ≥98% |
Core Synthetic Application: Preparation of 4-Amino-3-(trifluoromethyl)benzonitrile
The most fundamental and widespread application of this compound is its conversion to 4-amino-3-(trifluoromethyl)benzonitrile. This transformation is achieved through the selective reduction of the nitro group. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and scalability.
Principle of Selective Reduction
Catalytic hydrogenation allows for the chemoselective reduction of the nitro group to an amine without affecting the nitrile or trifluoromethyl groups.[3][4] Catalysts like palladium on carbon (Pd/C) or Raney Nickel are highly effective for this purpose.[3][4][5] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction to the corresponding amine.
Caption: Core synthetic workflow.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol details a standard laboratory procedure for the synthesis of 4-amino-3-(trifluoromethyl)benzonitrile.
Objective: To synthesize 4-amino-3-(trifluoromethyl)benzonitrile with high yield and purity.
Materials:
-
This compound
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
Round-bottom flask and standard glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.
-
Charging the Reactor: In the hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (approx. 1-2 mol% Pd relative to the substrate) to the solution.
-
Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably under a nitrogen or argon atmosphere, especially when dry. Wetting the catalyst with a small amount of the reaction solvent before addition can mitigate this risk.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system by evacuating the vessel and backfilling with nitrogen (repeat 3 times), then with hydrogen (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic; for larger scales, initial cooling may be necessary.
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually within 2-6 hours). Progress can also be monitored by TLC or LC-MS analysis of aliquots.
-
Work-up:
-
Once the reaction is complete, depressurize the vessel and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper, which is crucial as residual palladium can interfere with subsequent reactions.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is typically high-purity 4-amino-2-(trifluoromethyl)benzonitrile.[6] Further purification via recrystallization can be performed if necessary.
Safety Precautions:
-
Perform the hydrogenation in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle Pd/C catalyst with care, as it is flammable when dry.
-
Ensure all equipment is properly grounded to prevent static discharge.
Illustrative Application: Synthesis of N-Aryl Amides
The synthesized 4-amino-3-(trifluoromethyl)benzonitrile is a potent nucleophile, readily reacting with electrophiles like acyl chlorides to form stable amide bonds. This reaction is fundamental to the synthesis of numerous agrochemicals and is analogous to key steps in the production of pharmaceuticals like Bicalutamide.[7][8]
Mechanism of Amide Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism.[9][10][11] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]
Caption: Key stages of amide formation.
Protocol 2: Acylation of 4-Amino-3-(trifluoromethyl)benzonitrile
This protocol provides a general method for the synthesis of an N-aryl amide, a common structural motif in agrochemicals.
Objective: To form a stable amide bond by reacting 4-amino-3-(trifluoromethyl)benzonitrile with an acyl chloride.
Materials:
-
4-Amino-3-(trifluoromethyl)benzonitrile (from Protocol 1)
-
An appropriate acyl chloride (e.g., methacryloyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Expert Insight: Cooling the reaction is critical to control the exothermicity of the acylation, minimizing side reactions. The base is essential to scavenge the generated HCl.[12]
-
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quenching and Extraction:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Causality Note: The bicarbonate wash neutralizes any remaining HCl and unreacted acyl chloride, while the brine wash helps to remove water from the organic layer, initiating the drying process.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl amide product.
Safety and Handling
This compound and its derivatives should be handled with care in a laboratory setting.
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[13][14][15][16] Always consult the Safety Data Sheet (SDS) before use.[13][14][15][16]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its utility lies in its straightforward and high-yielding conversion to 4-amino-3-(trifluoromethyl)benzonitrile, a precursor that opens the door to a vast array of complex anilide-type structures. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to leverage this building block in the discovery and development of next-generation crop protection agents.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst | Semantic Scholar [semanticscholar.org]
- 5. Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Bicalutamide - Wikipedia [en.wikipedia.org]
- 8. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 12. orgosolver.com [orgosolver.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols for 4-Nitro-3-(trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 4-Nitro-3-(trifluoromethyl)benzonitrile in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This compound (CAS No: 320-36-5) stands out as a pivotal intermediate, embodying the power of deliberate molecular design.[1] Its structure is a masterful convergence of three distinct functionalities: a trifluoromethyl (CF₃) group, a nitro (NO₂) group, and a nitrile (C≡N) group. This unique arrangement provides a versatile and highly reactive scaffold for constructing complex pharmaceutical agents.[1]
The trifluoromethyl group is prized for its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties, often leading to improved drug potency and bioavailability.[1] The nitrile and nitro groups, in turn, serve as crucial synthetic handles, enabling a wide array of chemical transformations. The nitro group, in particular, is a precursor to the vital amine functionality, which is central to the formation of amides, sulfonamides, and other key linkages in drug molecules. Consequently, this compound is not merely a reagent but a strategic building block, most notably recognized for its indispensable role in the synthesis of non-steroidal anti-androgen drugs like Bicalutamide, used in the treatment of prostate cancer.[2][3]
This guide provides an in-depth exploration of the properties, safety considerations, and core applications of this compound, complete with detailed experimental protocols designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.
| Property | Value | Source(s) |
| CAS Number | 320-36-5 | [4][5] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [4][6] |
| Molecular Weight | 216.12 g/mol | [4][5][6] |
| Appearance | Off-white to yellowish solid/crystal | [6] |
| Melting Point | 84-86 °C (lit.) / 103-107 °C | [5][6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol) | [6] |
| Purity | Typically ≥98% | [5][7] |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a potentially hazardous compound and must be handled with appropriate precautions.[6]
GHS Hazard Classification:
Hazard and Precautionary Statements:
-
Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]
-
Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: NIOSH-approved N95 dust mask or equivalent.[5][8]
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing and reducing agents.[6]
-
All handling should be performed in a certified chemical fume hood.
Core Application: A Gateway to Bioactive Anilines
The primary synthetic utility of this compound lies in the selective reduction of its nitro group to an amine. This transformation unlocks the molecule's potential, converting it into 4-Amino-3-(trifluoromethyl)benzonitrile , a critical precursor for a multitude of pharmaceutical targets. The resulting aniline is nucleophilic and readily participates in reactions such as acylation, amidation, and sulfonylation, forming the backbone of many drug candidates.
The challenge and art of this process lie in the chemoselectivity of the reduction—choosing a reagent that will reduce the nitro group without affecting the sensitive nitrile functionality. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium are exceptionally well-suited for this purpose.[9][10]
Experimental Protocol: Selective Reduction of this compound
This protocol details a reliable, field-proven method for the selective reduction of the nitro group to an amine, a foundational step for subsequent synthetic elaborations.
Objective: To synthesize 4-Amino-3-(trifluoromethyl)benzonitrile from this compound using tin(II) chloride dihydrate.
Causality Behind Experimental Choices:
-
Reagent: Tin(II) chloride (SnCl₂·2H₂O) is chosen for its well-documented ability to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like nitriles.[10] Unlike catalytic hydrogenation, which may over-reduce the nitrile under harsh conditions, or powerful hydrides like LiAlH₄, which would attack the nitrile, SnCl₂ offers a high degree of chemoselectivity.
-
Solvent: Absolute ethanol is an excellent solvent for both the starting material and the tin reagent. It also serves as a proton source in the reaction mechanism.
-
Workup: The reaction produces tin salts, which can complicate product isolation. Basification with a strong base (e.g., NaOH) is critical to form soluble stannates [Sn(OH)₄]²⁻, allowing for their removal in the aqueous phase and simplifying the extraction of the desired aniline product.[9]
Materials and Equipment:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Absolute Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 3M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and absolute ethanol (approx. 10 mL per gram of starting material). Stir the mixture to achieve dissolution.
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (5.0 eq) portion-wise. The addition may be slightly exothermic.
-
Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material is UV active and will have a different Rf value than the product amine. The reaction is typically complete within 2-4 hours.
-
Quenching and Basification: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and then further in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Workup - Tin Salt Removal: While stirring vigorously, slowly add 3M NaOH solution to the mixture. A thick, white precipitate of tin hydroxides will form initially. Continue adding NaOH until the pH is strongly basic (pH > 12) and the precipitate redissolves to form a clear or slightly cloudy solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-(trifluoromethyl)benzonitrile, which can be used directly or purified further by recrystallization or column chromatography.
Application in Drug Synthesis: The Bicalutamide Scaffold
The synthesized 4-Amino-3-(trifluoromethyl)benzonitrile is the cornerstone for constructing the anti-androgen drug Bicalutamide. The core of this synthesis involves forming an amide bond between the aniline and a chiral acid derivative.
This crucial step typically involves reacting the aniline with an activated form of the carboxylic acid partner, such as an acyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[11] This reaction directly forges the critical amide linkage that defines the Bicalutamide structure, highlighting the indispensable role of the starting nitrobenzonitrile intermediate.
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its carefully arranged reactive sites provide a robust platform for building complex, high-value molecules for the pharmaceutical industry. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this versatile intermediate, ensuring that its application is not only effective but also conducted with the highest standards of scientific integrity and safety.
References
- 1. nbinno.com [nbinno.com]
- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-Nitro-2-(trifluoromethyl)benzonitrile 97 320-47-8 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of the Trifluoromethyl Group in Bioactive Molecules
Introduction: The Rise of a Privileged Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles.[1][2][3] Among the vast arsenal of chemical tools available, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone strategy.[4] Approximately 25% of all pharmaceuticals contain at least one fluorine atom, with the CF₃ group being one of the most prevalent fluorinated motifs.[5] Its remarkable ability to modulate a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties makes it an indispensable tool for drug development professionals.[6][7]
This guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group. It moves beyond a simple recitation of its effects to explain the underlying chemical principles and provides actionable protocols for its implementation and validation in a research setting. We will explore how this unique functional group can be leveraged to overcome common challenges in drug discovery, such as poor metabolic stability, suboptimal membrane permeability, and insufficient binding affinity.
Part 1: Modulation of Fundamental Physicochemical Properties
The introduction of a CF₃ group fundamentally alters a molecule's electronic and steric character, which in turn influences its behavior in a biological system. Understanding these primary effects is crucial for its rational application.
Lipophilicity and Permeability
Lipophilicity, often quantified as the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is highly lipophilic, with a Hansch π value of +0.88, and its introduction generally increases a molecule's overall LogP.[1] This enhanced lipophilicity can improve a drug's ability to penetrate cellular membranes, including the blood-brain barrier, which is essential for drugs targeting the central nervous system.[8][9] However, the relationship is not always linear; the position of the CF₃ group relative to other functional groups can significantly influence its effect on lipophilicity due to intramolecular electronic interactions.[10] For instance, trifluorination at a position alpha to a hydroxyl group strongly enhances lipophilicity, whereas the effect is diminished at more distant positions.[10]
Electronic Effects and pKa Modulation
Fluorine is the most electronegative element, and consequently, the CF₃ group is a strong electron-withdrawing group.[8][11] This potent inductive effect can significantly lower the pKa of nearby acidic or basic centers. For example, replacing a methyl group with a trifluoromethyl group on an aromatic ring can deactivate the ring towards oxidative metabolism.[12] Lowering the pKa of a basic amine can reduce unwanted interactions with off-target ion channels or improve oral bioavailability by modulating the charge state of the molecule in the gastrointestinal tract.
Table 1: Comparative Properties of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Groups
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Rationale & Implication in Drug Design |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | The CF₃ group is sterically larger, which can influence binding pocket occupancy and conformational preferences. It is often considered a bioisostere for a chlorine atom.[12] |
| Electronegativity | Moderately electron-donating | Strongly electron-withdrawing | Alters electron density across the molecule, impacting pKa, metabolic stability, and dipole moment.[8][11] |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | Increases lipophilicity, often enhancing membrane permeability and cell uptake.[1] |
| C-X Bond Strength | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | The exceptionally strong C-F bond confers high resistance to metabolic cleavage, particularly by CYP450 enzymes.[1][8] |
Part 2: Enhancing the Pharmacokinetic Profile
A primary motivation for introducing a CF₃ group is to improve a drug candidate's pharmacokinetic properties, most notably its metabolic stability.
Blocking Metabolic Hotspots
The exceptional strength of the carbon-fluorine bond makes the CF₃ group highly resistant to enzymatic degradation, especially oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[8][13] A common and highly effective strategy in medicinal chemistry is to replace a metabolically labile group, such as a methyl or methoxy group, with a CF₃ group.[11] This "metabolic switching" blocks a key pathway of degradation, which can significantly increase the drug's half-life (t½), improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile with less frequent dosing requirements.[4][8][13][14]
Diagram 1: Metabolic Blocking Strategy
The following diagram illustrates the conceptual workflow of using a CF₃ group to block a site of metabolism, thereby improving the drug's half-life.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Nitro-3-(trifluoromethyl)benzonitrile
Welcome to the Technical Support Center for the purification of crude 4-Nitro-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The protocols and advice provided are grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Compound: Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the key properties of this compound. These properties will dictate the most effective purification strategies.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₃F₃N₂O₂ | The presence of a nitrile and a nitro group, along with a trifluoromethyl group, makes this a polar molecule. |
| Molecular Weight | 216.12 g/mol [1][2] | - |
| Appearance | Off-white to yellowish solid[3] | The color of the crude product can be an initial indicator of impurity levels. |
| Melting Point | 84-86 °C[1] | A sharp melting point close to this range after purification is a good indicator of purity. |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[3] | This information is key for selecting appropriate solvents for both recrystallization and chromatography. |
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
Question: I am attempting to recrystallize my crude this compound, but it separates as an oil instead of forming crystals upon cooling. What is happening and how can I fix this?
Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization.[4] It typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.[5] The highly concentrated solute separates from the solution as a supercooled liquid phase before the solution becomes saturated enough for crystal nucleation to occur.
Causality and Solution Workflow:
Oiling Out Troubleshooting Workflow
Step-by-Step Troubleshooting:
-
Re-dissolve the Oiled-Out Product: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling.
-
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] Alternatively, add a tiny seed crystal of pure this compound if available.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. A lower boiling point solvent or a solvent pair (e.g., ethanol-water, dichloromethane-hexane) may be necessary. Experiment with small quantities to find an appropriate system.
Issue 2: Poor Separation During Column Chromatography
Question: I am running a flash column to purify my compound, but I am getting poor separation between my product and impurities. The fractions are all mixed. What can I do to improve the separation?
Answer: Poor separation in column chromatography can stem from several factors, including incorrect eluent polarity, improper column packing, or overloading the column. For a polar compound like this compound, interactions with the silica gel can also lead to band broadening and tailing.
Troubleshooting Workflow for Column Chromatography:
Column Chromatography Troubleshooting Workflow
Step-by-Step Optimization:
-
Thin-Layer Chromatography (TLC) First: Before running a column, always optimize your solvent system using TLC. The goal is to find an eluent that gives your product an Rf value of approximately 0.2-0.3, with good separation from impurities. A good starting point for this compound and related compounds is a mixture of hexane and ethyl acetate. A gradient of 10-30% ethyl acetate in hexane has been used for similar compounds.[7]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. For compounds that are difficult to dissolve, "dry loading" is an excellent alternative.[8] To do this, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Gradient Elution: If you have multiple impurities with different polarities, a gradient elution is often more effective than an isocratic (constant eluent composition) one. Start with a low polarity eluent to first elute the non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the nitration of a precursor. Potential impurities could include:
-
Unreacted Starting Material: For example, 2-chloro-5-nitrobenzotrifluoride if that is the precursor.
-
Isomeric Byproducts: Nitration of substituted benzene rings can sometimes lead to the formation of small amounts of other isomers.[9]
-
Over-nitrated or Under-nitrated Products: Depending on the reaction conditions, you might have compounds with more than one nitro group or unreacted starting material.[10]
-
Solvents and Reagents: Residual solvents or reagents from the reaction and work-up.
Q2: What is a good starting solvent system for recrystallizing crude this compound?
A2: Given its solid nature and polarity, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, possibly with the addition of water as an anti-solvent. A general procedure would be:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly.
-
If crystallization is slow, add water dropwise until the solution becomes slightly cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.[11]
Q3: How can I confirm the purity of my this compound after purification?
A3: A combination of techniques should be used to assess purity:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point within the expected range (84-86 °C) is a strong indicator of purity.[1] Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing such compounds.[12]
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[13]
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
2. Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is 10-20% ethyl acetate in hexane.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches per minute.[14]
-
If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general guideline and the choice of solvent may need to be optimized.
1. Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled, crystal formation should begin. To maximize the yield, you can place the flask in an ice bath for about 15-30 minutes after crystals have started to form.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
References
- 1. This compound 98 320-36-5 [sigmaaldrich.com]
- 2. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rsc.org [rsc.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 4-Nitro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS: 320-36-5). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yield and troubleshoot common issues encountered during this multi-step synthesis. My approach is to move beyond simple protocols and delve into the chemical reasoning behind each step, empowering you to make informed decisions in your laboratory work.
The synthesis of this molecule presents a classic challenge in aromatic chemistry: installing substituents with conflicting directing effects. A direct nitration of 3-(trifluoromethyl)benzonitrile is inefficient due to the meta-directing nature of both the nitrile and trifluoromethyl groups, which would favor the formation of the 5-nitro isomer. Therefore, a more robust and regioselective strategy is required. The most reliable and widely applicable pathway involves a two-step sequence starting from 3-(trifluoromethyl)aniline, as outlined below.
Section 1: Recommended Synthetic Pathway
The recommended pathway leverages the powerful ortho-, para-directing effect of the amine group to control the regioselectivity of the nitration step. The resulting amino-intermediate is then converted to the target nitrile via the Sandmeyer reaction, a cornerstone of aromatic synthesis.[1][2]
Caption: Recommended two-step synthesis workflow.
Section 2: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. As with any synthesis, small-scale trials are recommended to fine-tune the conditions for your specific laboratory setup and reagent quality.
Protocol 1: Nitration of 3-(Trifluoromethyl)aniline
This step introduces the nitro group at the 4-position, directed by the amine. Careful temperature control is critical to prevent side reactions, including oxidation of the amine and the formation of isomeric byproducts.[3][4]
Experimental Parameters
| Parameter | Recommended Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | 3-(Trifluoromethyl)aniline | 1.0 | Substrate |
| Acid/Solvent | Concentrated Sulfuric Acid (98%) | ~5-10 vol | Solvent and catalyst |
| Nitrating Agent | Fuming Nitric Acid (>90%) | 1.05 - 1.1 | Source of nitronium ion |
| Temperature | -5 °C to 0 °C | - | Critical for selectivity and safety |
| Reaction Time | 1-3 hours | - | Monitor by TLC/HPLC |
Step-by-Step Methodology:
-
Charge a clean, dry, jacketed reactor with concentrated sulfuric acid and begin cooling to -5 °C with vigorous stirring.
-
Slowly add 3-(trifluoromethyl)aniline dropwise, ensuring the internal temperature does not exceed 5 °C. The aniline will protonate to form the anilinium salt.
-
In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to a small amount of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction vessel over 1-2 hours, maintaining the internal temperature strictly between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with rapid stirring.
-
The protonated product will precipitate. Neutralize the slurry carefully with a base (e.g., aqueous ammonia or NaOH solution) to a pH of ~7-8 to deprotonate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude 4-Nitro-3-(trifluoromethyl)aniline.
Protocol 2: Sandmeyer Cyanation of 4-Nitro-3-(trifluoromethyl)aniline
This classic transformation converts the primary aromatic amine into a nitrile. The key to success is the careful preparation and immediate use of the intermediate diazonium salt, which is unstable and potentially explosive if isolated.[1][5][6]
Experimental Parameters
| Parameter | Recommended Value/Reagent | Molar Equiv. | Purpose |
| Starting Material | 4-Nitro-3-(trifluoromethyl)aniline | 1.0 | Substrate |
| Diazotization Acid | Hydrochloric Acid (conc.) | 3.0 - 4.0 | Forms soluble amine salt and reacts with NaNO₂ |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | Forms nitrous acid for diazotization |
| Cyanide Source | Copper(I) Cyanide (CuCN) | 1.1 - 1.3 | Reagent for nitrile substitution |
| Temperature | 0 °C to 5 °C | - | Critical for diazonium salt stability |
Step-by-Step Methodology:
-
Diazotization: a. Suspend the 4-Nitro-3-(trifluoromethyl)aniline in a mixture of water and concentrated hydrochloric acid in a reactor. Cool the mixture to 0 °C with vigorous stirring. b. Prepare a solution of sodium nitrite in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). d. Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use this solution immediately in the next step.
-
Cyanation: a. In a separate reactor, prepare a solution or slurry of copper(I) cyanide in water. b. Slowly add the cold diazonium salt solution from the previous step to the copper(I) cyanide mixture. Moderate gas (N₂) evolution will occur. Control the addition rate to maintain the reaction temperature below 10-15 °C. c. After the addition is complete, allow the mixture to warm slowly to room temperature, then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. d. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.[7][8]
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This guide addresses the most common problems in a direct question-and-answer format.
Caption: Troubleshooting decision workflow.
Q: My overall yield is low. How do I identify the problematic step? A: Analyze the crude product from each step before proceeding. For Step 1 (Nitration), a low yield of impure, dark material suggests oxidation or over-nitration. For Step 2 (Sandmeyer), a failure to produce the nitrile, often accompanied by the formation of a phenolic byproduct (4-nitro-3-(trifluoromethyl)phenol), points to issues with the diazonium salt.
Q: The nitration step (Step 1) is giving me a mixture of isomers. How can I improve regioselectivity? A: This is almost always a temperature control issue. The activating amine group directs ortho- and para-. The para- position (C4) is sterically favored over the ortho- position (C2). However, if the temperature rises, the selectivity decreases, and you may see an increase in the 2-nitro and 6-nitro isomers.
-
Primary Solution: Ensure your cooling bath is stable and that the nitrating agent is added slowly enough to dissipate the heat of reaction, keeping the internal temperature below 0 °C.
-
Secondary Solution: An alternative, milder nitrating agent like potassium nitrate in sulfuric acid can sometimes provide better selectivity.[9]
Q: My Sandmeyer reaction (Step 2) is not working. I'm recovering starting material or a dark, insoluble mess. A: This points to a problem with the diazonium salt intermediate.
-
Possible Cause 1: Diazonium Salt Decomposition. These salts are notoriously unstable above 5-10 °C. If the temperature rises during its formation or during the addition to the copper cyanide, it will rapidly decompose, often reacting with water to form the corresponding phenol, which can then polymerize.
-
Solution: Maintain a strict temperature of 0-5 °C at all times. Use the diazonium salt solution immediately after it is prepared; do not let it sit.
-
-
Possible Cause 2: Incomplete Diazotization. If insufficient sodium nitrite is used, or if the NaNO₂ is old and has degraded, not all of the starting aniline will be converted.
-
Solution: Use a slight excess (1.05-1.1 eq) of fresh, high-purity sodium nitrite. Confirm an excess of nitrous acid is present using a starch-iodide test strip (it should turn blue).
-
-
Possible Cause 3: Inactive Cyanide Reagent. The quality of the copper(I) cyanide is crucial.
-
Solution: Use CuCN from a reliable supplier. Some protocols benefit from preparing the CuCN solution with an excess of an alkali cyanide (like KCN or NaCN) to form a more soluble cyanocuprate complex [Cu(CN)₂]⁻, which can be more reactive.[10]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is this two-step route superior to directly nitrating 3-(trifluoromethyl)benzonitrile? A: This is a question of regiochemistry governed by directing group effects in electrophilic aromatic substitution. The trifluoromethyl (-CF₃) group and the nitrile (-CN) group are both electron-withdrawing and strong meta-directors. In 3-(trifluoromethyl)benzonitrile, the position meta to both groups is C5. Therefore, direct nitration would overwhelmingly yield 5-Nitro-3-(trifluoromethyl)benzonitrile, not the desired 4-nitro isomer. By starting with 3-(trifluoromethyl)aniline, we use the powerful ortho-, para- directing ability of the amine (-NH₂) group to place the nitro group at the desired C4 position before converting the amine to the nitrile.
Q2: What are the most critical safety precautions for this synthesis? A: This synthesis involves several significant hazards that require strict adherence to safety protocols.
-
Nitrating Agents: Concentrated sulfuric and nitric acids are highly corrosive. The nitration reaction is highly exothermic and can lead to a runaway reaction if temperature is not controlled. Always add reagents slowly with efficient cooling and work in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should never be isolated. Always generate and use them in a cold solution.[3]
-
Cyanide Salts: Copper(I) cyanide (CuCN) and other cyanide sources are highly toxic. Avoid inhalation of dust and skin contact. A critical danger is the accidental acidification of cyanide salts, which liberates highly toxic hydrogen cyanide (HCN) gas. Always handle cyanides in a well-ventilated fume hood and have a cyanide poisoning antidote kit and trained personnel available.
Q3: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used to determine conversion and purity.
Q4: What is the best way to purify the final this compound? A: The choice depends on the scale and the nature of the impurities.
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization is an effective method for removing minor impurities. A co-solvent system like ethanol-water is often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[8]
-
Silica Gel Chromatography: If the crude product contains significant amounts of isomeric byproducts or other impurities with similar polarity, column chromatography is necessary to achieve high purity.[7]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
Technical Support Center: 4-Nitro-3-(trifluoromethyl)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block for pharmaceuticals like Bicalutamide, ensuring the purity and yield of this compound is paramount.[1][2][3] This document moves beyond standard protocols to provide in-depth troubleshooting advice for common side-products and synthetic challenges you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific experimental observations and guide you toward a successful synthesis.
Q1: My final product is contaminated with an isomeric nitrobenzonitrile, specifically 2-nitro-5-(trifluoromethyl)benzonitrile. What is the cause and how can I prevent it?
Plausible Cause: The formation of undesired isomers is a classic challenge in electrophilic aromatic substitution, particularly during the nitration of 3-(trifluoromethyl)benzonitrile. The trifluoromethyl (-CF3) group is strongly deactivating and a meta-director, while the nitrile (-CN) group is also deactivating and meta-directing.[4][5] When nitrating 3-(trifluoromethyl)benzonitrile, the directing effects of both groups primarily favor substitution at the C-5 position. However, under forcing conditions (high temperatures or highly acidic media), nitration can occur at the less-favored C-2 and C-6 positions, leading to isomeric impurities that can be difficult to separate from the desired 4-nitro product.
Preventative Measures & Solutions:
-
Re-evaluate Your Starting Material: The most effective way to avoid this specific isomer is to use a synthetic route where the regiochemistry is pre-determined. The Sandmeyer reaction, starting from 4-Amino-3-(trifluoromethyl)benzonitrile, is often preferred as it unambiguously establishes the correct substitution pattern.
-
Optimize Nitration Conditions: If direct nitration is your only option, precise control is critical.
-
Temperature Control: Maintain the reaction temperature as low as possible (typically 0-10 °C) to enhance selectivity.[6]
-
Milder Nitrating Agents: Consider alternatives to harsh fuming nitric/sulfuric acid mixtures. Systems like nitric acid with trifluoromethanesulfonic acid or acetic anhydride may offer better control.[7][8]
-
-
Purification: Isomers can often be separated by careful column chromatography on silica gel or by fractional crystallization. Monitor fractions closely by HPLC or TLC.
Q2: I'm using the Sandmeyer reaction and observing a significant amount of a phenolic impurity, 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Why is this happening?
Plausible Cause: This is one of the most common side-products in Sandmeyer reactions. The intermediate aryl diazonium salt is thermally unstable and highly reactive. In the aqueous acidic environment of the reaction, it can be readily attacked by water, a nucleophile, to produce a phenol. This side-reaction is heavily favored by elevated temperatures.[9][10]
Preventative Measures & Solutions:
-
Strict Temperature Control: The diazotization and the subsequent displacement with copper(I) cyanide must be performed at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range rigorously.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before adding the cyanide reagent. Prepare the copper(I) cyanide solution in advance and add the freshly prepared diazonium salt to it promptly.
-
Control Acidity: Ensure sufficient acidity during diazotization to stabilize the diazonium salt and suppress premature decomposition.
-
Efficient Workup: After the reaction is complete, proceed with the extraction and purification steps without delay.
Troubleshooting Workflow for Phenol Formation
Caption: Troubleshooting workflow for phenolic side-products.
Q3: My NMR spectrum shows the presence of a carboxylic acid or amide impurity. Where did this come from?
Plausible Cause: The nitrile group (-CN) is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially when heated.[11]
-
Acid-catalyzed hydrolysis: During a nitration reaction using a mixture of sulfuric and nitric acid, or during an acidic workup, the nitrile can hydrolyze first to an amide (4-Nitro-3-(trifluoromethyl)benzamide) and then, under more vigorous conditions, to a carboxylic acid (4-Nitro-3-(trifluoromethyl)benzoic acid).
-
Base-catalyzed hydrolysis: During a basic workup (e.g., using NaOH to neutralize acid), the hydroxide ion can act as a nucleophile and attack the nitrile carbon, leading to the same hydrolysis products.
Preventative Measures & Solutions:
-
Mild Workup Conditions: Neutralize reaction mixtures carefully at low temperatures. Use a weaker base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) where possible.
-
Avoid Excessive Heat: During workup and purification, avoid prolonged heating of solutions that are strongly acidic or basic.
-
pH Control: Maintain a pH as close to neutral as is feasible during extraction and isolation steps.
-
Purification: The carboxylic acid impurity can be easily removed by washing the organic solution with a mild aqueous base (e.g., NaHCO₃ solution). The acid will be deprotonated and extracted into the aqueous layer. The amide is more challenging to remove and may require column chromatography.
Q4: My reaction produced a highly colored (often red or orange) impurity that is difficult to remove. What could it be?
Plausible Cause: This is a hallmark of azo-coupling, another common side-reaction during the Sandmeyer sequence. The electrophilic aryl diazonium salt intermediate can react with any nucleophilic aromatic rings present in the mixture. The most common culprit is the unreacted starting material, 4-Amino-3-(trifluoromethyl)benzonitrile, leading to the formation of a brightly colored diazoamino compound.
Preventative Measures & Solutions:
-
Ensure Complete Diazotization: The key is to ensure all the starting aniline is converted to the diazonium salt before the cyanation step.
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of sodium nitrite.
-
Confirmation Test: Before proceeding, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂ and thus complete consumption of the aniline).
-
-
Maintain Low Temperature: Azo coupling is generally faster at higher temperatures. Strict adherence to the 0-5 °C range helps minimize this side reaction.
-
Purification: Azo compounds can often be removed by column chromatography, though they may streak on the column. Sometimes, treatment with an activated carbon slurry can help adsorb these colored impurities.
Reaction Pathway: Azo Coupling Side-Product Formation
Caption: Formation of colored azo impurities.
Summary of Potential Side-Products
| Side-Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Origin |
| 2-Nitro-5-(trifluoromethyl)benzonitrile | O₂N-C₆H₃(CF₃)-CN | 216.12 | Isomeric product from nitration |
| 4-Hydroxy-3-(trifluoromethyl)benzonitrile | HO-C₆H₃(CF₃)-CN | 201.12 | Hydrolysis of diazonium salt |
| 4-Nitro-3-(trifluoromethyl)benzamide | O₂N-C₆H₃(CF₃)-CONH₂ | 234.13 | Partial hydrolysis of nitrile |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | O₂N-C₆H₃(CF₃)-COOH | 235.11 | Complete hydrolysis of nitrile |
| Azo-Coupled Dimer | Ar-N=N-NH-Ar | ~414.26 | Diazonium salt reacting with aniline |
Experimental Protocol: Removal of Phenolic Impurities via Basic Wash
This protocol is designed for instances where 4-Hydroxy-3-(trifluoromethyl)benzonitrile is a known contaminant.
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash (Water): Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This removes bulk water-soluble inorganic salts.
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Stopper the funnel and invert gently, venting frequently to release any CO₂ gas that may evolve from neutralizing residual acid.
-
Shake the funnel for 1-2 minutes. The acidic phenol will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer.
-
-
Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 3 & 4) one more time to ensure complete removal of the phenolic impurity.
-
Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. columbia.edu [columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Nitro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support resource for the synthesis and purification of 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS No. 320-36-5). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this critical intermediate. We will explore the root causes of common impurities and provide robust, field-tested protocols to address them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, common impurities fall into several classes:
-
Isomeric Byproducts: Nitration of 3-(trifluoromethyl)benzonitrile can lead to the formation of regioisomers such as 2-nitro-3-(trifluoromethyl)benzonitrile and 4-nitro-2-(trifluoromethyl)benzonitrile. These are often the most challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete conversion will leave starting materials, such as 3-(trifluoromethyl)benzonitrile or a halogenated precursor like 4-bromo-3-nitrobenzotrifluoride, in the crude product.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, especially during aqueous workups at elevated temperatures. This can form 4-nitro-3-(trifluoromethyl)benzamide and, subsequently, 4-nitro-3-(trifluoromethyl)benzoic acid.[1][2]
-
Side-Reaction Products: If a Sandmeyer reaction is employed for cyanation, trace amounts of copper salts and biaryl byproducts from radical coupling may be present.[3][4]
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., DMF, NMP, toluene, ethyl acetate) can be retained in the final product.
Q2: How can I accurately assess the purity of my synthesized this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities, including isomers. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, particularly residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can detect impurities if they are present at sufficient concentration (>1%) and their signals are resolved from the main compound.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value (approx. 103-107 °C) is a good indicator of high purity.[7] A broad or depressed melting range suggests the presence of impurities.
Q3: What are the primary purification strategies for this compound?
The two most effective and widely used purification techniques are recrystallization and silica gel column chromatography. The choice depends on the nature and quantity of the impurities. Distillation is generally not preferred due to the compound's high melting point.
Troubleshooting Guide: From Crude Product to High-Purity Material
This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.
Problem 1: Low Purity After Initial Isolation (<95%) with Multiple Impurities Detected
-
Potential Cause A: Incomplete Reaction.
-
Why it Happens: Reaction time may be insufficient, the temperature may be too low, or reagents may be of poor quality, leading to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are pure and anhydrous where necessary.
-
-
Potential Cause B: Hydrolysis of the Nitrile Group.
-
Why it Happens: The workup procedure may involve prolonged exposure to strong acids or bases, which catalyzes the conversion of the nitrile to an amide or carboxylic acid.[8][9]
-
Solution: Neutralize the reaction mixture carefully during workup, avoiding extremes in pH. Use saturated sodium bicarbonate for acidic quenches and dilute HCl or ammonium chloride for basic quenches. Keep temperatures low during aqueous extractions.
-
-
Potential Cause C: Formation of Colored Impurities.
-
Why it Happens: Aromatic nitro compounds can be involved in numerous side reactions, leading to highly colored, often polymeric, byproducts, especially at elevated temperatures.
-
Solution: For minor color impurities, treatment with activated charcoal during recrystallization can be effective. For significant contamination, column chromatography is the preferred method.
-
Problem 2: Persistent Impurity with a Similar Rf (TLC) or Retention Time (HPLC)
-
Potential Cause: Isomeric Impurity.
-
Why it Happens: The directing effects of the -CN and -CF₃ groups during electrophilic nitration are not perfectly selective, leading to the formation of regioisomers that have very similar polarities and boiling points to the target compound.
-
Solution 1 - Recrystallization: This is the most scalable solution. It relies on subtle differences in the crystal lattice energies and solubilities of the isomers. A systematic solvent screen is crucial. Start with single solvents where the compound has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, toluene). If a single solvent is ineffective, move to a two-solvent system (e.g., ethyl acetate/hexane, dichloromethane/heptane), where the compound is soluble in the first solvent and insoluble in the second.
-
Solution 2 - Column Chromatography: While potentially costly and time-consuming for large scales, flash chromatography using a high-performance silica gel and a shallow solvent gradient can resolve closely related isomers. See the detailed protocol below.
-
Problem 3: Product is an Oil or a Gummy Solid Instead of a Crystalline Powder
-
Potential Cause A: High Levels of Residual Solvent.
-
Why it Happens: Solvents with high boiling points (e.g., DMF, DMSO) used in the reaction are difficult to remove completely.
-
Solution: Dry the product under high vacuum at a temperature safely below its melting point (e.g., 40-50 °C) for an extended period. Trituration can also be effective: stir the crude material as a slurry in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether), then filter.
-
-
Potential Cause B: Eutectic Mixture of Impurities.
-
Why it Happens: The presence of multiple impurities can significantly depress the melting point of the desired compound, resulting in an oil or semi-solid at room temperature.
-
Solution: The material must be purified using a method that can separate multiple components effectively. Column chromatography is the best choice in this scenario.
-
Purification Workflows & Protocols
General Purification Strategy
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Logical workflow for the purification of this compound.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol provides a starting point for developing a validated analytical method.
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing small amounts of impurities from a product that is already substantially pure (>90%).
-
Solvent Selection: Perform small-scale solubility tests. An ideal single solvent will fully dissolve the compound near its boiling point but provide low solubility at 0-5 °C. Isopropanol is often a good starting point. A two-solvent system like Ethyl Acetate/Hexane can also be effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot isopropanol to the crude, solid product until it just dissolves completely. If the solution is colored, this is the point to add a small amount of activated charcoal (spatula tip).
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for purifying complex mixtures or separating closely-eluting isomers.[10]
-
Stationary Phase: Silica gel (40-63 µm particle size).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). A typical starting point is a 95:5 mixture of Hexane:Ethyl Acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation.
-
Elution: Start elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the compounds from the column. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Summary of Potential Impurities
The table below summarizes the key impurities, their likely origin, and the best methods for their detection and removal.
| Impurity Name | Structure | Likely Origin | Detection Method | Recommended Purification Method |
| 3-(Trifluoromethyl)benzonitrile | (Starting Material) | Incomplete nitration reaction | HPLC, GC-MS | Column Chromatography |
| 4-Bromo-3-nitrobenzotrifluoride | (Starting Material) | Incomplete cyanation (e.g., Sandmeyer reaction)[11] | HPLC, GC-MS | Column Chromatography |
| 4-Nitro-2-(trifluoromethyl)benzonitrile | (Isomer) | Non-regioselective nitration | HPLC, ¹⁹F NMR | Recrystallization, Column Chromatography |
| 4-Nitro-3-(trifluoromethyl)benzamide | (Hydrolysis Product) | Hydrolysis of nitrile during workup[1] | HPLC, ¹H NMR | Recrystallization, Column Chromatography |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | (Hydrolysis Product) | Further hydrolysis of amide[1] | HPLC | Base wash (extraction), Recrystallization |
Chemical Structures of Target and Key Impurities
Caption: Structures of the target molecule and key impurities.
By understanding the potential sources of impurities and applying these targeted purification strategies, researchers can consistently achieve high purity for this compound, ensuring the integrity and success of their downstream applications.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 11. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
Troubleshooting low yield in cyanation reactions of nitroaromatics
Welcome to the technical support center for troubleshooting cyanation reactions of nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving desired yields and purity. The cyanation of nitroaromatics, a key transformation for introducing the versatile nitrile group, often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile like cyanide.[1][2][3] However, the reaction is sensitive to various parameters, and low yields are a common hurdle.
This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the desired nitrile product. Where should I start troubleshooting?
This is the most common issue and can stem from several factors. A systematic approach is crucial. Begin by assessing the fundamental components of your reaction.
dot
Caption: General troubleshooting workflow for low-yield cyanation.
A1: Detailed Breakdown
-
Reagent Integrity:
-
Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can degrade. Using an old or improperly stored bottle may be the issue. For transition-metal-catalyzed reactions, consider less soluble or complexed sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) to avoid catalyst poisoning.[4][5][6]
-
Solvent: The presence of water can be detrimental, especially in copper-catalyzed Rosenmund-von Braun type reactions.[7] Ensure you are using a sufficiently anhydrous solvent. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are typically required to dissolve the cyanide salt and stabilize the charged Meisenheimer intermediate.[7][8][9]
-
-
Reaction Conditions:
-
Temperature: SNAr reactions and Rosenmund-von Braun reactions often require elevated temperatures (140-200 °C) to overcome the activation energy barrier.[7][9][10] If you are running the reaction at a lower temperature, a gradual increase may be necessary.[7] Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[7]
-
Inert Atmosphere: While SNAr is not inherently oxygen-sensitive, many transition metal catalysts (especially Pd(0)-based systems) are. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
-
Q2: I'm using a palladium catalyst, but the reaction stalls or fails. What could be wrong?
Palladium-catalyzed cyanations are powerful but notoriously tricky. The primary culprit is often catalyst deactivation by the cyanide anion itself.
A2: The Problem of Catalyst Poisoning
The cyanide ion (CN⁻) is a strong σ-donor and can bind irreversibly to the active Pd(0) species, forming stable and catalytically inactive palladium-cyanide complexes.[6][11][12] This effectively removes the catalyst from the catalytic cycle.
Solutions:
-
Use a "Slow-Release" Cyanide Source: Instead of highly soluble NaCN or KCN, use Zn(CN)₂ or K₄[Fe(CN)₆].[4][5] Their low solubility in organic solvents maintains a very low concentration of free cyanide, sufficient for the transmetalation step but too low to cause widespread catalyst poisoning.
-
Employ Robust Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands can stabilize the palladium center and promote the desired reductive elimination step to form the aryl nitrile, outcompeting the deactivation pathways.[13]
-
Use a Pre-catalyst: Instead of sources like Pd(OAc)₂ that require in situ reduction, consider using a well-defined Pd(0) pre-catalyst or a palladacycle that efficiently generates the active species.[11]
dot
Caption: Simplified Pd-catalyzed cyanation cycle and poisoning pathway.
Q3: My substrate has other functional groups. Could this be the issue?
A3: Yes. Functional group tolerance is a key consideration.
-
Basic Groups: Functional groups like free amines or pyridines can coordinate to the metal center (Pd, Cu, Ni), acting as competitive ligands and inhibiting catalysis. Protection of these groups may be necessary.
-
Acidic Protons: Groups with acidic protons (e.g., phenols, free N-H in amides/anilines) can be deprotonated by basic conditions often required for the reaction, potentially leading to side reactions or affecting solubility.[11]
-
Reducible Groups: While the nitro group itself is a target, other easily reducible groups might be affected if certain catalysts or additives are used, although this is less common in standard cyanation conditions.
Q4: Should I use a copper or palladium catalyst for my nitroaromatic substrate?
A4: It depends on the leaving group and desired reaction conditions.
-
Palladium/Nickel Catalysis: Generally preferred for aryl chlorides and bromides.[4][5][14] These systems often operate under milder conditions than traditional copper-based methods and can exhibit broader functional group tolerance.[11]
-
Copper Catalysis (Rosenmund-von Braun Reaction): This is the classic method, typically used for aryl halides (especially bromides and iodides).[9][10] It requires stoichiometric or catalytic copper(I) cyanide and high temperatures in polar aprotic solvents.[7][9] It can be effective but often suffers from harsh conditions and difficult product purification.[9]
| Catalyst System | Typical Substrate | Cyanide Source | Pros | Cons |
| Palladium | Ar-Cl, Ar-Br, Ar-OTf | Zn(CN)₂, K₄[Fe(CN)₆] | Milder conditions, high functional group tolerance.[11] | Prone to catalyst poisoning by CN⁻, can be expensive.[6] |
| Nickel | Ar-Cl, Ar-Br | Zn(CN)₂, various | Lower cost than palladium, highly effective.[5][14] | Can be sensitive to air and moisture. |
| Copper | Ar-Br, Ar-I | CuCN, KCN | Well-established, inexpensive. | Harsh conditions (high temp), often requires excess CuCN, difficult workup.[9] |
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium-Catalyzed Cyanation
This protocol is a starting point for optimization. Always perform reactions in a well-ventilated fume hood.
-
Preparation: To an oven-dried Schlenk tube, add the nitroaryl halide (0.5 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.3 mmol, 0.6 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed DMF (or other solvent to be screened, ~2.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., start at 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (via syringe) at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield.
Protocol 2: Troubleshooting Temperature and Solvent Effects
Use the general procedure above to set up parallel reactions to efficiently screen parameters.
-
Setup: Prepare three identical reactions as described in Protocol 1.
-
Variable 1 (Temperature): Run the three reactions at different temperatures: 80 °C, 100 °C, and 120 °C. Monitor all three simultaneously. This will determine if the reaction is limited by activation energy.
-
Variable 2 (Solvent): If temperature optimization does not significantly improve the yield, set up three more identical reactions at the optimal temperature found in the previous step. Use three different polar aprotic solvents, for example: DMF, DMSO, and NMP. This will test the effect of solvent polarity and coordinating ability on the reaction rate.[8][15]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Removing impurities from commercial 4-Nitro-3-(trifluoromethyl)benzonitrile
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to purifying commercial 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS 320-36-5). As Senior Application Scientists, we move beyond mere procedural lists to deliver a troubleshooting framework grounded in chemical principles, ensuring you can confidently tackle purity challenges in your critical research.
Technical Guide: Purification of this compound
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, lower yields of the final product, and introduce complexities in downstream purification and analysis. Commercial grades of this compound may contain impurities stemming from the synthetic route, such as starting materials, isomeric by-products, or decomposition products. This guide provides practical solutions to common purification challenges.
Physicochemical Properties
A clear understanding of the compound's properties is the foundation of any purification strategy.
| Property | Value | Source(s) |
| CAS Number | 320-36-5 | [1][2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |
| Molecular Weight | 216.12 g/mol | [2][3] |
| Appearance | Off-white to yellowish solid | [3] |
| Melting Point | 84-86 °C | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a commercial batch of this compound?
A1: While batch-specific impurities vary, they generally fall into three categories based on common synthetic routes (e.g., nitration of 3-(trifluoromethyl)benzonitrile):
-
Unreacted Starting Materials: The most common would be 3-(trifluoromethyl)benzonitrile. This impurity is less polar than the desired product.
-
Isomeric By-products: Nitration can occur at different positions on the benzene ring, leading to isomers such as 2-nitro-5-(trifluoromethyl)benzonitrile or 2-nitro-3-(trifluoromethyl)benzonitrile. These isomers often have very similar polarities, making them challenging to separate.
-
Degradation Products or Reagent Residues: Depending on the synthesis and storage conditions, you may find small amounts of hydrolysis products (e.g., carboxylic acids from the nitrile group) or residual acids from the nitration process.
Q2: How can I quickly assess the purity of my starting material?
A2: A combination of two simple techniques is highly effective for an initial assessment:
-
Thin-Layer Chromatography (TLC): Spot your compound on a silica gel plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. A single, well-defined spot suggests high purity. Multiple spots indicate the presence of impurities. Run a co-spot with a known standard if available for definitive identification.
-
Melting Point Analysis: Pure compounds have a sharp, narrow melting point range. A broad or depressed melting point compared to the literature value (84-86 °C) is a strong indicator of impurities.[2]
Q3: My compound has a strong yellow or brownish color. Does this indicate a significant impurity?
A3: Not necessarily, but it warrants investigation. Nitroaromatic compounds are often pale yellow.[3] A darker color can indicate the presence of minor, highly colored impurities (often oxidation products or nitrophenolic compounds) or residual reagents. While they may be present in small quantities, they can interfere with certain reactions. Decolorizing with activated carbon during recrystallization can often resolve this.[4]
Purification Strategy Workflow
The following workflow provides a systematic approach to purifying your compound, from initial analysis to final verification.
Caption: General workflow for purifying commercial this compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound.[5]
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. A solvent screen is the best approach:
-
Place ~20-30 mg of your compound into several test tubes.
-
Add a few drops of a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes) to each tube.
-
Observe solubility at room temperature. If it dissolves immediately, the solvent is too good.
-
If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Often, a two-solvent system (one "good" solvent, one "poor" solvent) like ethanol/water or toluene/hexanes provides the best results.
Q: My compound "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This usually happens for one of two reasons:
-
Cooling too rapidly: The solution became supersaturated too quickly. Try insulating the flask to ensure slow cooling.
-
Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound (84-86 °C). If this is the case, choose a lower-boiling point solvent or use a solvent pair to lower the overall boiling point.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is a common issue. Consider these points:
-
Using too much solvent: This is the most frequent cause. The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling, including in an ice bath, to maximize crystal formation before filtration.
Experimental Protocol: Recrystallization from Isopropanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon (a spatula tip), and then gently reheat to a boil for a few minutes.
-
Hot Filtration: Pre-heat a funnel with fluted filter paper. Filter the hot solution into a clean, pre-heated flask to remove any insoluble impurities (and carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal formation) is observed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide 2: Flash Column Chromatography
For mixtures with significant impurities or those that are difficult to separate by recrystallization, flash column chromatography is the method of choice.[6][7] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[7]
References
- 1. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Phase Transfer Catalysis in Benzonitrile Synthesis
Welcome to the technical support center for the synthesis of benzonitriles using Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and drug development professionals who are utilizing or troubleshooting this powerful synthetic methodology. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your reactions, solve common problems, and ensure laboratory safety.
Principles of Phase Transfer Catalysis for Benzonitrile Synthesis
Phase Transfer Catalysis is an invaluable technique for reacting water-soluble nucleophiles, such as sodium or potassium cyanide, with organic-soluble substrates like aryl halides.[1][2] The core challenge is the immiscibility of the reactants, which reside in separate aqueous and organic phases. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt ('onium salt), overcomes this barrier.[3] The catalyst's lipophilic cation pairs with the cyanide anion, shuttling it from the aqueous or solid phase into the organic phase where it can react with the aryl halide in a nucleophilic aromatic substitution (SNAr) reaction.[4][5]
The catalytic cycle, a cornerstone of this process, is depicted below.
References
Handling and safety precautions for 4-Nitro-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 4-Nitro-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth safety protocols and troubleshooting in a user-friendly question-and-answer format. Our goal is to ensure you can work safely and effectively with this compound.
Section 1: Hazard Identification and Personal Protective Equipment (PPE)
This section addresses the fundamental safety aspects of handling this compound, from understanding its hazards to selecting the appropriate personal protective equipment.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified as a hazardous substance. Based on data for the compound and structurally similar nitro and trifluoromethylated benzonitriles, the primary hazards include:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] Some related compounds are even classified as fatal or very toxic by these routes of exposure.[1][2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[3][4][5][7][8][9]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[4][8][9][10]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Question: What specific Personal Protective Equipment (PPE) should I wear when working with this compound?
Answer: A comprehensive PPE strategy is essential to prevent exposure. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][5]
-
Hand Protection: Use impervious, chemically resistant gloves, such as nitrile rubber.[11]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron is required to protect your skin.[5][11] In case of a significant risk of splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated chemical fume hood.[1][3][8][11] If you are working outside of a fume hood or there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
Always inspect your PPE before use and remove it carefully to avoid skin contamination.[2]
Section 2: Safe Handling, Storage, and Disposal
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment. This section provides detailed guidance on these procedures.
Question: What are the best practices for handling this compound to minimize exposure?
Answer: Adherence to the following handling procedures is critical for your safety:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][8]
-
Avoid Contact: Do not get the compound in your eyes, on your skin, or on your clothing.[1][2][6][7]
-
Prevent Inhalation and Ingestion: Avoid breathing dust, fumes, or mists.[1][3][5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3][4]
-
Hygiene: Wash your hands and any exposed skin thoroughly after handling.[1][2][3][7] Contaminated clothing should be removed immediately and washed before reuse.[1][3][5]
Question: How should I properly store this compound?
Answer: Proper storage is crucial to maintain the stability of the compound and prevent accidents. Follow these guidelines:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][5][8][12]
-
Location: Store in a dedicated and locked chemical storage area.[1][2][3][4][5][6][12]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and reducing agents.[5][8][12]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8][12]
Question: What is the correct procedure for disposing of this compound and its empty containers?
Answer: This compound and its containers must be disposed of as hazardous waste.
-
Waste Compound: Dispose of the chemical in accordance with local, regional, and national regulations.[3][4][7] This typically involves collection in a labeled, sealed container for pickup by a licensed hazardous waste disposal company.[13][14][15][16]
-
Empty Containers: Empty containers should be rinsed multiple times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.[11] The rinsate must be collected as hazardous waste.[11] Once decontaminated, the container can be disposed of according to your institution's policies.[11]
Section 3: Emergency Procedures and First Aid
This section provides clear instructions on how to respond to spills, fires, and personnel exposure incidents involving this compound.
Question: What should I do in case of a spill?
Answer: The appropriate response depends on the size of the spill.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[15]
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14]
-
Clean the spill area with a mild detergent and water.[13]
-
-
Major Spills:
Question: How should I respond to a fire involving this compound?
Answer: In case of a fire, your safety is the top priority.
-
Extinguishing Media: Use a water spray, dry powder, or foam to extinguish the fire.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
-
Hazardous Decomposition: Be aware that toxic fumes may be released during a fire.[1]
Question: What are the first-aid measures for exposure to this compound?
Answer: Immediate medical attention is crucial in case of exposure.[1][2]
-
If Swallowed: Immediately call a poison control center or doctor.[1][2][3][5] Rinse the mouth with water.[1][2][3][5] Do NOT induce vomiting.[8][17]
-
If on Skin: Immediately remove all contaminated clothing.[1][3][5] Wash the skin with plenty of soap and water.[1][2][3][5][7] If skin irritation occurs, get medical advice.[4][7][8]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3][5][7] Call a poison control center or doctor.[1][3][5] If the person is not breathing, give artificial respiration.[2][6][8][17]
-
If in Eyes: Rinse cautiously with water for several minutes.[3][4][5][7][8] Remove contact lenses if present and easy to do.[3][4][5][7][8] Continue rinsing. If eye irritation persists, get medical advice.[3][4][5][7][8]
Section 4: Physical and Chemical Properties
Understanding the physical and chemical properties of a compound is essential for its safe handling and use in experiments.
| Property | Value | Source |
| Chemical Formula | C₈H₃F₃N₂O₂ | [12][18] |
| Molar Mass | 216.12 g/mol | [12][18] |
| Appearance | Off-white to yellowish solid | [12] |
| Melting Point | 84-86 °C (lit.) | [9] |
| Solubility in Water | Insoluble | [12] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform. | [12] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
Section 5: Experimental Troubleshooting
Even with careful planning, issues can arise during experiments. This section addresses some potential problems you might encounter.
Question: I am observing a lower than expected yield in a reaction involving this compound. What could be the cause?
Answer: Several factors could contribute to low yields. Consider the following:
-
Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can interfere with the reaction.
-
Reaction Conditions: The trifluoromethyl group can influence the reactivity of the molecule. You may need to optimize reaction conditions such as temperature, reaction time, and catalyst choice.
-
Moisture Sensitivity: While not explicitly documented for this specific compound, many organic reactions are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Side Reactions: The nitro and nitrile groups can both participate in various reactions. Depending on your reaction conditions, you may be forming side products. Analyze your crude product by techniques like NMR or LC-MS to identify any byproducts.
Question: My reaction is not going to completion. What can I do?
Answer: If your reaction stalls, consider these troubleshooting steps:
-
Increase Reaction Time or Temperature: The reaction may be sluggish under your current conditions. Cautiously increasing the temperature or extending the reaction time may drive it to completion. Monitor the reaction closely for any signs of decomposition.
-
Add More Reagent: If one of the reagents is being consumed in a side reaction, a stoichiometric excess may be required.
-
Change the Solvent: The solvent can have a significant impact on reaction rates and outcomes. Experimenting with different solvents could improve your results.
Visual Diagrams
Emergency Response Flowchart
Caption: First aid response for different exposure routes.
Spill Cleanup Decision Tree
Caption: Decision-making process for spill cleanup.
References
- 1. lobachemie.com [lobachemie.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. sfasu.edu [sfasu.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
Structural confirmation of 4-Nitro-3-(trifluoromethyl)benzonitrile using spectroscopy
An In-Depth Comparative Guide to the Structural Confirmation of 4-Nitro-3-(trifluoromethyl)benzonitrile Using Spectroscopy
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and product integrity. This compound is a key building block in medicinal chemistry and materials science, where its specific substitution pattern is critical for downstream reactivity and biological activity.[1][2] Misidentification with a positional isomer could lead to failed syntheses, inactive products, or unforeseen toxicity.
This guide provides a comprehensive, multi-technique spectroscopic comparison to definitively confirm the structure of this compound. We will move beyond simple data reporting to explain the chemical principles that give rise to the observed spectral features, comparing the target molecule with its most common analytical challenges: its positional isomers.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in confirming the structure of this compound (MW: 216.12 g/mol [1]) lies in differentiating it from its isomers, which share the same molecular formula (C₈H₃F₃N₂O₂) and, therefore, the same exact mass. The most relevant comparators are:
-
Target Compound: this compound
-
Isomer A: 4-Nitro-2-(trifluoromethyl)benzonitrile
-
Isomer B: 2-Nitro-4-(trifluoromethyl)benzonitrile[3]
While all three compounds possess the same functional groups, their spatial arrangement creates unique electronic environments that are discernible through modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C) and through-bond scalar coupling between them.
Causality in NMR: Why Substituent Position Matters
The chemical shift of an aromatic proton is dictated by the cumulative electron-donating or electron-withdrawing effects of the substituents on the ring. All three groups on our target molecule (-CN, -NO₂, -CF₃) are strongly electron-withdrawing. This deshields the aromatic protons, shifting their signals to a higher frequency (downfield) compared to benzene (δ ~7.3 ppm). Crucially, the coupling (splitting) pattern of the protons is determined by the number of adjacent protons, providing a unique fingerprint for each isomeric arrangement.
¹H NMR Comparative Analysis
The aromatic region of the ¹H NMR spectrum provides the most definitive evidence for structural confirmation.
-
Predicted Spectrum for this compound: The benzene ring has three protons.
-
H-2 (adjacent to -CF₃) will be a doublet.
-
H-5 (between -CN and -NO₂) will be a doublet of doublets.
-
H-6 (adjacent to -CN) will be a doublet. The unique coupling constants between these protons will confirm their relative positions.
-
-
Comparison with Isomers:
-
Isomer A (4-Nitro-2-(trifluoromethyl)benzonitrile): Would also show three protons, but their chemical shifts and coupling constants would differ significantly due to the different positions of the strongly withdrawing groups.
-
Isomer B (2-Nitro-4-(trifluoromethyl)benzonitrile): Similarly, would present a distinct three-proton spin system in the aromatic region.
-
Table 1: Comparative ¹H NMR Aromatic Signals (Predicted)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Differentiator |
| Target Compound | H-2, H-5, H-6 | High δ (deshielded) | d, dd, d | Unique three-proton spin system with specific ortho and meta couplings. |
| Isomer A | H-3, H-5, H-6 | High δ (deshielded) | d, dd, d | Different chemical shifts and coupling constants due to altered substituent proximity. |
| Isomer B | H-3, H-5, H-6 | High δ (deshielded) | d, dd, d | A third distinct pattern of shifts and couplings. |
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon skeleton.
-
Expected Features for Target Compound:
-
8 total signals: 6 for the aromatic ring and 1 each for the -CN and -CF₃ carbons.
-
Quaternary Carbons: The four carbons attached to substituents (C-1, C-3, C-4) and the nitrile carbon (C-CN) will appear as singlets (or with small, long-range couplings).
-
CF₃ Signal: The carbon of the trifluoromethyl group will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
Chemical Shifts: The carbons attached to the electron-withdrawing groups (C-NO₂, C-CF₃, C-CN) will be significantly downfield.
-
The precise chemical shifts of the aromatic carbons provide a secondary, powerful confirmation of the substitution pattern when compared against predicted values or data from isomeric standards.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent, rapid technique for verifying the presence of the key functional groups within the molecule. While it is less effective than NMR for distinguishing positional isomers, it is a critical part of a complete characterization.[4]
Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The comparison to its isomers will yield very similar spectra, as all contain the same functional groups. The primary utility is in confirming the successful incorporation of these groups, not their position.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N Stretch | ~2240–2220[4] | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |
| Trifluoromethyl (-CF₃) | C-F Stretch | ~1300–1100 | Very Strong |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium |
| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure.
Analysis of this compound
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak at an m/z corresponding to the exact mass of the molecule, which is 216.0147.[1] This confirms the molecular formula.
-
Fragmentation Pattern: The "hard" ionization technique of Electron Ionization (EI) will cause the molecular ion to fragment in a reproducible pattern. Key expected fragments include:
-
[M - NO₂]⁺: Loss of the nitro group (46 Da), resulting in a fragment at m/z ~170.
-
[M - CN]⁺: Loss of the nitrile group (26 Da), resulting in a fragment at m/z ~190.
-
[M - CF₃]⁺: Loss of the trifluoromethyl group (69 Da), resulting in a fragment at m/z ~147.
-
While the masses of the fragments will be the same across isomers, the relative intensity of these fragment peaks can differ based on the stability of the resulting carbocations, providing another layer of evidence for a specific substitution pattern.
Integrated Workflow for Structural Confirmation
A robust confirmation is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods.
Caption: Integrated workflow for the definitive structural confirmation of this compound.
Experimental Protocols
The following are generalized yet self-validating protocols. Specific parameters should be optimized for the instrument in use.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal until optimal magnetic field homogeneity is achieved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds (to ensure full relaxation for accurate integration), and a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil to ensure good contact.
-
Background Collection: With the ATR anvil engaged but without sample, collect a background spectrum (typically 32 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Collection: Collect the sample spectrum using the same number of scans as the background. The final spectrum will be automatically ratioed against the background.
-
Data Analysis: Identify the key peaks and compare their positions and intensities to the expected values in Table 2.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method: Use a capillary column suitable for aromatic compounds (e.g., a DB-5ms). Set a temperature program that allows for the separation of the analyte from any solvent impurities or potential side products (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Method: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300). Use a standard Electron Ionization (EI) voltage of 70 eV.[5]
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion peak and the major fragment ions to confirm the molecular weight and fragmentation pattern.
By systematically applying this integrated spectroscopic approach, researchers can confidently and definitively confirm the structure of this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 3. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benzonitrile Derivatives in Organic Synthesis
Introduction: The Unassuming Power of the Nitrile
In the vast lexicon of organic functional groups, the nitrile (-C≡N) moiety, particularly when appended to an aromatic ring, represents a cornerstone of synthetic versatility. Benzonitrile derivatives, characterized by this cyano group on a benzene ring, are far more than simple aromatic compounds; they are pivotal building blocks in the synthesis of a vast portfolio of molecules, from life-saving pharmaceuticals to advanced functional materials.[1][2] Their utility stems from the unique electronic interplay between the strongly electron-withdrawing nitrile group and the tunable aromatic core.[3] This guide offers a comparative analysis of the reactivity of substituted benzonitriles in key chemical transformations, grounded in experimental data and mechanistic insight, to empower researchers in the rational design and execution of their synthetic strategies.
The reactivity of the benzonitrile scaffold can be meticulously controlled by the nature and position of substituents on the aromatic ring.[1] These modifications influence the electron density of both the nitrile carbon and the benzene ring, thereby dictating the compound's propensity for various transformations, including hydrolysis, reduction, nucleophilic aromatic substitution, and cycloaddition reactions.[1][3]
Section 1: Comparative Reactivity of the Nitrile Functional Group
The cyano group is a hub of chemical reactivity, offering multiple pathways for functional group interconversion. The efficiency and outcome of these transformations are profoundly influenced by the electronic environment of the aromatic ring.
Hydrolysis to Benzoic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the electronic character of the substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis.[1][3] Conversely, electron-donating groups (EDGs) retard this process.
Table 1: Comparative Hydrolysis Rates of Para-Substituted Benzonitriles This table demonstrates the significant impact of aromatic substitution on the rate of acid-catalyzed hydrolysis. The data clearly shows that electron-withdrawing groups accelerate the reaction, a critical consideration for reaction planning.[1]
| Substituent (Para-position) | Relative Rate of Hydrolysis (k/kH) | Electronic Effect |
| -NO₂ | 5.8 | Strong Electron-Withdrawing |
| -CN | 4.2 | Strong Electron-Withdrawing |
| -Br | 2.1 | Weak Electron-Withdrawing |
| -H | 1.0 | Neutral (Reference) |
| -CH₃ | 0.6 | Weak Electron-Donating |
| -OCH₃ | 0.3 | Strong Electron-Donating |
Reduction to Benzylamines
The reduction of the nitrile group to a primary amine is a vital transformation, yielding benzylamines that are common structural motifs in biologically active molecules.[1] Catalytic hydrogenation is a widely employed method for this conversion. In contrast to hydrolysis, electron-donating groups on the aromatic ring generally lead to higher yields of the corresponding primary amine under typical catalytic hydrogenation conditions.[1] However, reductions can also be effectively carried out with reagents like diisopropylaminoborane, where electron-withdrawing groups tend to accelerate the reaction and improve yields.
Table 2: Comparative Yields for Catalytic Hydrogenation of Para-Substituted Benzonitriles The following data illustrates the influence of substituents on the yield of benzylamines via catalytic hydrogenation with a palladium catalyst.[1]
| Substituent (Para-position) | Product Yield (%) | Electronic Effect |
| -OCH₃ | 92 | Strong Electron-Donating |
| -CH₃ | 88 | Weak Electron-Donating |
| -H | 85 | Neutral (Reference) |
| -Cl | 81 | Weak Electron-Withdrawing |
| -NO₂ | 75 | Strong Electron-Withdrawing |
Section 2: Comparative Reactivity of the Aromatic Ring
The powerful electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry.[3]
Nucleophilic Aromatic Substitution (SNAr)
The cyano group is a potent activating group for SNAr, particularly when positioned ortho or para to a suitable leaving group (e.g., a halogen).[3] This is because it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] The reaction is further accelerated by the presence of additional electron-withdrawing groups on the ring.[5]
The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond.[5][6]
Benzonitrile Ligands in Cross-Coupling Reactions
More recently, benzonitrile derivatives have been engineered into sophisticated ligands for transition metal catalysis.[7] In nickel-catalyzed cross-coupling reactions, for example, a benzonitrile-containing ligand has been shown to act as an electron-acceptor. This electronic property helps to stabilize low-valent nickel species and promotes the desired reductive elimination step over competing side reactions like β-hydride elimination, enabling challenging transformations such as the formation of quaternary α-arylnitriles.[7]
Section 3: Cycloaddition Reactions
Benzonitrile N-oxides are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings such as isoxazolines and isoxazoles.[8][9] These reactions are powerful tools for building molecular complexity in a single, often highly regioselective and stereoselective, step.[10][11] The frontier molecular orbitals of the substituted benzonitrile oxide and the dipolarophile dictate the regiochemical outcome of the cycloaddition.[8][9]
Section 4: Application in Pharmaceutical Synthesis
The synthetic versatility of benzonitrile derivatives makes them indispensable in drug development.[12][13][14] They serve as key intermediates and structural motifs in a wide range of active pharmaceutical ingredients (APIs).
Case Study: Letrozole Letrozole is a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[14] Its synthesis crucially involves a benzonitrile derivative, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which is prepared from 4-(bromomethyl)benzonitrile. This highlights the role of the benzonitrile moiety as a stable structural anchor and the benzylic position as a handle for further functionalization.[14]
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates.
Protocol 1: Catalytic Hydrogenation of 4-Methoxybenzonitrile[1]
This protocol describes the reduction of an electron-rich benzonitrile to the corresponding benzylamine.
-
Rationale: Palladium on carbon is a robust and efficient catalyst for nitrile hydrogenation. Ethanol is a suitable protic solvent that aids in the reaction. The use of pressurized hydrogen gas is necessary to drive the reduction.
-
Vessel Preparation: To a 100 mL stainless steel autoclave, add 4-methoxybenzonitrile (1.33 g, 10 mmol), 10% palladium on carbon (100 mg), and ethanol (25 mL).
-
Sealing and Purging: Seal the reaction vessel and connect it to a hydrogen gas source. Flush the vessel with hydrogen gas three times to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Workup: After the reaction is complete, carefully vent the excess hydrogen gas in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. The product can be further purified by distillation or by crystallization of its hydrochloride salt.
Protocol 2: Microwave-Assisted Palladium-Catalyzed Cyanation of an Aryl Bromide[16]
This protocol demonstrates a modern, rapid method for synthesizing benzonitrile derivatives.
-
Rationale: Microwave irradiation dramatically reduces reaction times compared to conventional heating.[15] A palladium catalyst with a specialized phosphine ligand (dppf) is highly effective for this transformation. Zinc cyanide is used as a less toxic cyanide source compared to alkali metal cyanides.
-
Reagent Addition: To a 5 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 mmol), and N,N-Dimethylformamide (DMF, 2 mL).
-
Microwave Synthesis: Seal the vial with a cap and place it in the microwave synthesizer. Irradiate the reaction mixture at 180 °C for 300 seconds with stirring.
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion.
-
Purification: To isolate the product, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
Benzonitrile derivatives are indispensable tools in the arsenal of the modern organic chemist. Their reactivity is a nuanced interplay of the electronic effects conferred by substituents on the aromatic ring.[3] For transformations of the nitrile group itself, such as hydrolysis and reduction, these electronic factors can have opposing effects on reaction rates and yields, a critical detail for synthetic planning.[1] As an activating group on the aromatic ring, the nitrile's ability to facilitate nucleophilic aromatic substitution and to serve as a component in advanced catalyst ligands opens up a vast chemical space for exploration.[3][7] A thorough understanding of this comparative reactivity, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals aiming to harness the full synthetic potential of these versatile chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Nitro-3-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 4-nitro-3-(trifluoromethyl)benzonitrile scaffold represents a privileged starting point for the development of novel bioactive molecules, particularly in the realms of oncology and endocrinology. The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the electronic distribution of the benzonitrile ring, rendering it a versatile platform for the synthesis of targeted therapies.
This guide provides a comparative analysis of the biological activities of derivatives based on the 4-nitro-3-(trifluoromethyl)phenyl core, with a primary focus on their anticancer and androgen receptor antagonist properties. By synthesizing data from various studies on structurally related compounds, we aim to provide a comprehensive resource for the rational design and development of next-generation therapeutics.
The Chemical Rationale: Why this compound?
The unique substitution pattern of this compound offers several advantages in drug design. The trifluoromethyl (CF3) group is known to enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability and bioavailability.[1] Furthermore, the strong electron-withdrawing properties of both the CF3 and nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of diverse functionalities. This chemical reactivity is a key feature that allows for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.[1]
Comparative Analysis of Anticancer Activity
For instance, studies on 4-nitro-substituted 1,3-diaryltriazenes, which share the nitrophenyl moiety, have shown that the introduction of additional electron-withdrawing groups, such as trifluoromethyl, can significantly enhance cytotoxic activity.[1] These compounds have been shown to induce apoptosis through the generation of reactive oxygen species and endoplasmic reticulum stress.[1]
The following table summarizes the in vitro anticancer activity of various compounds featuring the 4-nitro-3-(trifluoromethyl)phenyl or related motifs against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4-Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 | [2] |
| Compound 2 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [2] |
| Compound 3 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [2] |
| Compound 4 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 27.8 | [2] |
| Compound 5 | 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine (EF2) | Prostate Cancer (in vivo) | 0.30 | [3] |
| Compound 6 | Lipophilic Nitroaromatic Prodrug | HCT116 (Colon) | Varies | [4] |
| Compound 7 | β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [5] |
| Compound 8 | β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [5] |
Note: The presented data is for structurally related compounds and not direct derivatives of this compound, unless otherwise specified. This table is intended to provide a comparative perspective on the potential activity of this chemical class.
Androgen Receptor Antagonism: A Key Therapeutic Target
The 4-nitro-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore in a number of potent non-steroidal androgen receptor (AR) antagonists.[3][6][7][8] The AR plays a pivotal role in the development and progression of prostate cancer, making it a prime target for therapeutic intervention. Non-steroidal AR antagonists function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR, thereby preventing its activation and downstream signaling.[6][8]
The structure-activity relationship studies of these antagonists reveal the importance of the 4-cyano or 4-nitro group for hydrogen bonding interactions within the AR ligand-binding domain, while the 3-trifluoromethyl group occupies a hydrophobic pocket, enhancing binding affinity.[7]
Signaling Pathway: Androgen Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound derivatives as androgen receptor antagonists.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel androgen receptor antagonists using structure- and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Nitro-3-(trifluoromethyl)benzonitrile in the Synthesis of Non-Steroidal Antiandrogens
A Senior Application Scientist's Guide to the Synthesis of Bicalutamide and Enzalutamide
In the landscape of modern pharmaceutical synthesis, the choice of starting materials is a critical decision that profoundly influences the efficiency, safety, and economic viability of a drug manufacturing process. For researchers, scientists, and professionals in drug development, a deep understanding of the comparative advantages of different synthetic routes is paramount. This guide provides an in-depth technical comparison of synthetic pathways for two leading non-steroidal antiandrogens, Bicalutamide and Enzalutamide, with a special focus on the strategic advantages conferred by the use of 4-Nitro-3-(trifluoromethyl)benzonitrile as a key precursor.
Introduction: The Central Role of a Versatile Intermediate
This compound is a key building block in organic synthesis, primarily valued for its utility in the preparation of 4-amino-2-(trifluoromethyl)benzonitrile. This amino derivative serves as a crucial intermediate in the industrial production of Bicalutamide and Enzalutamide, two blockbuster drugs for the treatment of prostate cancer. The trifluoromethyl group imparts increased metabolic stability and binding affinity to the final drug molecules, making its efficient introduction a key consideration in the synthetic strategy.[1][2]
The primary advantage of utilizing this compound lies in the direct and efficient pathway it provides to the core aniline structure required for these drugs. The subsequent reduction of the nitro group is typically a high-yielding and well-established industrial process. This guide will explore the synthetic routes originating from this precursor and compare them against prominent alternative strategies, providing experimental data and a rationale for process choices.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision, balancing factors such as overall yield, process safety, cost of raw materials, and scalability. Below is a comparative analysis of the primary synthetic strategies for Bicalutamide and Enzalutamide.
Enzalutamide Synthesis: A Tale of Three Pathways
Enzalutamide's complex structure has led to the development of several distinct synthetic approaches. The route commencing with the precursor derived from this compound offers a compelling balance of efficiency and safety.
Table 1: Comparison of Enzalutamide Synthetic Routes
| Feature | Route 1 (from this compound) | Route 2 (from 4-Bromo-2-fluorobenzoic acid) | Route 3 (from 2-Fluoro-4-nitrotoluene) |
| Starting Material | This compound | 4-Bromo-2-fluorobenzoic acid | 2-Fluoro-4-nitrotoluene |
| Key Advantages | Direct access to key aniline intermediate, high-yielding reduction step.[3] | Avoids highly toxic reagents like iodomethane.[4] | Avoids iodomethane. |
| Key Disadvantages | Use of thiophosgene (toxic).[5] | Longer synthetic sequence.[4] | Use of nitro-containing intermediates (explosion risk), high-risk reduction step (Fe/AcOH or Pd/C-H2).[3] |
| Overall Yield | ~41% (for a novel 5-step route).[3] | ~35%.[4] | Not explicitly stated, but process risks are high.[3] |
| Scalability | Good, with established industrial processes. | Good, described as a practical route for industrialization.[4] | Poor, due to safety concerns with nitro-intermediates and high-risk reactions.[3] |
The route originating from this compound, while involving the use of toxic thiophosgene to form the isothiocyanate, benefits from a more direct pathway to the crucial trifluoromethylaniline core.[3][6] A novel five-step synthesis starting from the derived 4-amino-2-(trifluoromethyl)benzonitrile has been reported with a respectable overall yield of 41.0%, highlighting its efficiency.[3] This route is presented as a potential industrial procedure due to its avoidance of unstable intermediates and other high-risk reactions.[3]
In contrast, the route starting from 4-bromo-2-fluorobenzoic acid is lauded for avoiding highly toxic reagents and multiple recrystallizations, making it an efficient and economical procedure.[4] However, it involves a longer sequence of reactions to construct the necessary fragments. The third route, starting from 2-fluoro-4-nitrotoluene, is significantly hampered by the safety risks associated with nitro-containing intermediates and a high-risk reduction step, making it less favorable for large-scale industrial production.[3]
Bicalutamide Synthesis: A Focus on Efficiency and Yield
The synthesis of Bicalutamide also features a prominent route that leverages the intermediate derived from this compound.
Table 2: Comparison of Bicalutamide Synthetic Routes
| Feature | Route 1 (from 4-Amino-2-(trifluoromethyl)benzonitrile) | Route 2 (from Methacryloyl chloride) |
| Starting Material | 4-Amino-2-(trifluoromethyl)benzonitrile | Methacryloyl chloride |
| Key Advantages | More direct, potentially higher yielding in fewer steps.[7] | Established route.[8] |
| Key Disadvantages | Can have lower yields if not optimized.[9] | Multi-step process with potential for side reactions.[8] |
| Overall Yield | A two-step synthesis reports a 73% overall yield.[7] | An older synthesis reported an average yield of about 50%.[9] |
| Scalability | Highly scalable, especially with optimized procedures. | Scalable, but may require more complex process control. |
The synthesis of Bicalutamide from 4-amino-2-(trifluoromethyl)benzonitrile is a convergent and efficient approach. A notable two-step synthesis has been reported with an impressive overall yield of 73%.[7] This route's key step is a 1,2-addition of a methyl sulfone to a keto-amide, showcasing a streamlined and high-yielding pathway.[7] In contrast, the route starting from methacryloyl chloride involves a longer sequence including an epoxidation and subsequent ring-opening, which can introduce more complexities and potential for lower overall yields.[8][9] An older version of this route was reported to have an average yield of around 50%.[9]
Experimental Protocols: A Closer Look at the Chemistry
To provide a practical understanding of the syntheses discussed, detailed experimental protocols for key transformations are provided below. The causality behind the choice of reagents and conditions is explained to offer deeper insight.
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from this compound
Step-by-Step Methodology:
-
Reaction Setup: A pressure reactor is charged with this compound and a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the suspension.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Work-up and Isolation: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 4-amino-2-(trifluoromethyl)benzonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity crystalline solid.
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent selectivity and can be easily removed by filtration, simplifying the purification process.
-
Solvent: Methanol and ethanol are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.
-
Pressure and Temperature: The use of pressurized hydrogen accelerates the reaction rate. Mild temperatures are typically sufficient, which minimizes the risk of side reactions.
Protocol 2: Synthesis of Enzalutamide from 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Step-by-Step Methodology:
-
Reaction Setup: A solution of the key amine intermediate, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is prepared in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and isopropyl acetate.[10]
-
Cyclization: The reaction mixture is heated to around 90-95 °C and stirred for an extended period (e.g., 24 hours) to facilitate the cyclization reaction.[10]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with isopropyl acetate and washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is then concentrated, and the crude Enzalutamide is purified by recrystallization from a suitable solvent system like isopropyl acetate/n-heptane to yield the final product with high purity.[10]
Rationale for Experimental Choices:
-
Solvent System: The combination of a polar aprotic solvent like DMSO and a less polar solvent like isopropyl acetate is often used to ensure the solubility of both reactants and to facilitate the reaction at an elevated temperature.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction and to drive the reaction to completion in a reasonable timeframe.
-
Purification: The washing steps are crucial to remove unreacted starting materials and by-products, while recrystallization is a highly effective method for obtaining the final product in high purity, which is a critical requirement for an active pharmaceutical ingredient (API).
Conclusion: A Strategic Choice for Efficiency and Scalability
The synthesis of complex pharmaceutical molecules like Bicalutamide and Enzalutamide requires a careful and strategic selection of starting materials and synthetic routes. While alternative pathways exist, the route commencing with this compound offers a compelling combination of efficiency, directness, and scalability. The reduction to 4-amino-2-(trifluoromethyl)benzonitrile is a robust and high-yielding industrial process that provides a direct entry point to the core structure of these important antiandrogen drugs.
For researchers and drug development professionals, understanding the nuances of each synthetic route—including their respective advantages in terms of yield, safety, and cost—is essential for making informed decisions that can ultimately accelerate the journey from the laboratory to the market. The pathway originating from this compound stands out as a strategically sound choice for the large-scale, cost-effective production of these life-saving medicines.
References
- 1. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
- 2. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 3. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 4. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 5. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 9. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 10. WO2016188997A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 4-Nitro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-3-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of various pharmaceutical agents and functional molecules. The strategic placement of the nitro, trifluoromethyl, and nitrile groups on the aromatic ring offers multiple avenues for chemical modification, making it a versatile intermediate. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a comparative analysis of their performance based on yield, safety, and scalability.
Synthetic Strategies at a Glance
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on three principal strategies:
-
Route A: Cyanation of a Halogenated Precursor (Rosenmund-von Braun Reaction) : This approach involves the late-stage introduction of the nitrile functionality via nucleophilic aromatic substitution of a halogen atom on a pre-functionalized nitro-trifluoromethyl benzene core.
-
Route B: Nitration of a Benzonitrile Precursor : In this pathway, the nitro group is introduced onto the 3-(trifluoromethyl)benzonitrile scaffold through electrophilic aromatic substitution.
-
Route C: Sandmeyer Reaction of an Aniline Precursor : This classical method relies on the transformation of an amino group on a trifluoromethyl-nitroaniline derivative into the desired nitrile functionality via a diazonium salt intermediate.
The following diagram illustrates the conceptual workflow of these three synthetic routes.
The Strategic Utility of 4-Nitro-3-(trifluoromethyl)benzonitrile in Drug Discovery: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available synthons, 4-nitro-3-(trifluoromethyl)benzonitrile has emerged as a cornerstone intermediate, particularly in the synthesis of non-steroidal antiandrogens. This guide provides an in-depth technical comparison of the efficacy of this compound against alternative building blocks, supported by experimental data and protocols to inform strategic decisions in drug design and development.
Introduction: The Pharmacophoric Power of the Trifluoromethyl and Nitro Moieties
The chemical architecture of this compound offers a unique convergence of functionalities that are highly sought after in medicinal chemistry. The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1] The nitro group (-NO2), a strong electron-withdrawing group, plays a crucial role in modulating the electronic properties of the aromatic ring and can participate in key interactions with biological targets.[2][3] The nitrile (-CN) functionality provides a versatile handle for further synthetic transformations.
This combination of features makes this compound an exceptionally valuable precursor for a range of pharmacologically active molecules, most notably in the development of antagonists for the androgen receptor (AR), a key target in the treatment of prostate cancer.[4][5]
Core Application: Synthesis of Bicalutamide and its Analogues
A prime example of the utility of this compound is its role as a key starting material in the synthesis of Bicalutamide, a widely prescribed non-steroidal antiandrogen for the treatment of prostate cancer.[4][6] The synthesis typically proceeds through a multi-step sequence, which underscores the reactivity and versatility of this building block.
Experimental Workflow: Synthesis of Bicalutamide
The following workflow outlines a typical synthetic route to (R,S)-Bicalutamide, highlighting the central role of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide [7][8]
To a stirred solution of 4-amino-2-trifluoromethylbenzonitrile (3.4 mmol) in N,N-dimethylacetamide (DMA, 14 mL) under a nitrogen atmosphere, methacryloyl chloride (2.63 mL, 27.16 mmol) is added dropwise over 10 minutes at room temperature.[7] The reaction is monitored by TLC and upon completion (typically 3 hours to overnight), the mixture is diluted with ethyl acetate (100 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (3 x 25 mL) and cold brine (4 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield the title compound as a white solid (95% yield).[7]
Step 2: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide [9][10]
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide (0.2 mol) and phthalic anhydride (0.32 mol) are dissolved in 1,2-dichloroethane (350 mL). 50% hydrogen peroxide (0.34 mol) is added dropwise at 35-40 °C.[9] The reaction is monitored by HPLC. Upon completion, the solvent is removed by distillation. Water (300 g) is added to the crude product, and the mixture is neutralized with sodium carbonate (26 g). Sodium sulfate (13 g) is added, and the mixture is stirred for 30 minutes before filtering. The filter cake is washed with water (50 g) and dried to afford the epoxide in 90.7% yield.[9]
Step 3: Synthesis of (R,S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide [11][12]
To a stirred suspension of sodium hydride (46.7g) in tetrahydrofuran (THF, 1667 mL) in a three-necked flask, a solution of 4-fluorothiophenol in THF is added at <5°C.[12] After 15 minutes, a solution of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide (270g) in THF (2500 mL) is added, maintaining the temperature below 25°C. The reaction is stirred at room temperature for 15 hours.[12] The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the thioether.
Step 4: Synthesis of (R,S)-Bicalutamide (Oxidation) [10]
To a solution of (R,S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (25g) in methanol (250 mL), tungstic acid (1.0%) is added, and the mixture is cooled to 10-15°C. A 30% solution of hydrogen peroxide (43g) is added slowly over 1-2 hours. The temperature is then raised to 60-65°C and maintained for 3-4 hours.[10] After cooling, the product is isolated by filtration to give Bicalutamide in high purity (99.0% by HPLC) and yield (92.5%).[10]
Comparative Analysis with Alternative Building Blocks
While this compound is a highly effective building block, the exploration of alternatives is crucial for optimizing synthetic routes and discovering novel pharmacophores.
Halogenated Analogues: 4-Fluoro-3-nitrobenzonitrile
In certain synthetic strategies, particularly those involving nucleophilic aromatic substitution (SNAr), a fluoro-substituted analogue can offer advantages. For instance, in the synthesis of kinase inhibitors like Alectinib, 4-fluoro-3-nitrobenzonitrile is a key intermediate.[13] The higher electronegativity of fluorine compared to other halogens can activate the aromatic ring for nucleophilic attack, potentially leading to faster reaction rates and higher yields.[13]
| Building Block | Key Reaction | Relative Reactivity | Potential Advantages |
| 4-Nitro -3-(trifluoromethyl)benzonitrile | Amide formation with acyl chlorides | High | Well-established, cost-effective |
| 4-Fluoro -3-nitrobenzonitrile | Nucleophilic Aromatic Substitution (SNAr) | Higher than Cl, Br analogues[13] | Faster reaction kinetics, potentially higher yields in SNAr[13] |
Table 1: Comparison of this compound with a Halogenated Analogue.
Replacement of the Nitro Group: Boronic Acid Analogues
Recent research has explored the replacement of the nitro group in non-steroidal antiandrogen scaffolds with a boronic acid functionality.[5][14] This modification is significant as it can alter the electronic and steric properties of the molecule, potentially leading to improved biological activity and reduced toxicity.
A study by Kučerová et al. demonstrated that a boronic acid analogue of flutamide exhibited greater efficacy against the LAPC-4 prostate cancer cell line than flutamide, hydroxyflutamide, and bicalutamide, with lower toxicity in a non-cancerous cell line.[5][14]
| Feature | 4-Nitro-3-(trifluoromethyl)anilide Scaffold | 4-Boronic acid-3-(trifluoromethyl)anilide Scaffold |
| Key Functional Group | Nitro (-NO2) | Boronic Acid (-B(OH)2) |
| Biological Activity | Potent antiandrogenic activity | Potentially enhanced antiproliferative activity[5][14] |
| Toxicity | Potential for off-target effects | Lower toxicity observed in non-cancerous cells[5][14] |
| Synthesis | Well-established synthetic routes | Requires borylation step (e.g., Miyaura borylation)[5] |
Table 2: Comparison of Nitro- and Boronic Acid-Containing Scaffolds.
The synthesis of the boronic acid-containing building block involves a Miyaura borylation of 4-bromo-3-(trifluoromethyl)aniline, a departure from the more direct utilization of this compound.[5]
Biological Mechanism of Action: Targeting the Androgen Receptor
The therapeutic efficacy of compounds derived from this compound, such as bicalutamide, lies in their ability to act as competitive antagonists of the androgen receptor (AR).[4][15] The AR signaling pathway is a critical driver of prostate cancer cell growth and survival.[16][17]
As illustrated in Figure 2, in the absence of an antagonist, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[18] The ligand-bound AR then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and proliferation, such as prostate-specific antigen (PSA).[16][17] Bicalutamide competitively inhibits the binding of androgens to the AR, thereby preventing its activation and subsequent downstream signaling, ultimately leading to a reduction in tumor growth.[5][13]
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a trifluoromethyl group for enhanced pharmacokinetic properties and a reactive nitro- and nitrile-functionalized aromatic core provides a robust platform for the synthesis of potent therapeutics, particularly non-steroidal antiandrogens. While alternative building blocks, such as halogenated and boronic acid-containing analogues, offer intriguing possibilities for synthetic optimization and novel pharmacophore development, the extensive validation and proven efficacy of this compound in the synthesis of drugs like Bicalutamide solidify its position as a highly valuable and reliable building block for medicinal chemists. The continued exploration of its synthetic utility and the development of novel analogues will undoubtedly lead to the discovery of next-generation therapies for a range of diseases.
References
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- 2. researchgate.net [researchgate.net]
- 3. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 7. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]
- 10. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitro-3-(trifluoromethyl)benzonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling specialized reagents like 4-Nitro-3-(trifluoromethyl)benzonitrile demands a rigorous and informed approach to disposal. This compound, a key intermediate in the synthesis of advanced pharmaceutical molecules, possesses a unique chemical structure that necessitates specific handling protocols to mitigate risks to personnel and the environment.[1]
This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Adherence to these protocols is essential for ensuring regulatory compliance and fostering a culture of safety within your institution.
Section 1: Hazard Assessment and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's properties and hazards is paramount. This compound is a solid, off-white to yellowish substance.[2] Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates it requires careful handling.
| Property | Value |
| Molecular Formula | C₈H₃F₃N₂O₂[3] |
| Molecular Weight | 216.12 g/mol [3] |
| Appearance | Solid, off-white to yellowish powder/crystal[2][4] |
| Melting Point | 84-86 °C[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents[2] |
Table 1: Chemical and Physical Properties of this compound.
The primary hazards are associated with irritation and potential toxicity, underscoring the need for stringent safety measures.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[5][6] |
| Signal Word | Warning | [5][6] |
Table 2: Hazard Identification for this compound.
Causality of Hazards and Incompatibilities: The presence of the nitrile group makes this compound incompatible with strong acids. Mixing nitriles with mineral or organic acids can generate significant heat and release toxic or flammable gases.[7] Furthermore, it should be segregated from strong oxidizing and reducing agents to prevent vigorous, uncontrolled reactions.[2]
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazard profile, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Appropriate PPE is mandatory to prevent dermal and ocular contact.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[9] | To prevent skin contact and irritation (H315). |
| Eye Protection | Chemical safety goggles and/or a full-face shield[9][10] | To protect against splashes and dust, preventing serious eye irritation (H319). |
| Body Protection | Laboratory coat; chemical-resistant apron if handling larger quantities[8] | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher[5][6] | To prevent inhalation of dust and aerosols, which can cause respiratory irritation (H335). |
Table 3: Required Personal Protective Equipment (PPE).
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[8][10] Under no circumstances should it be discarded down the drain or in general solid waste.[10][11]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.
-
Designate a Specific Container: Use a dedicated hazardous waste container, clearly labeled for "Halogenated Organic Solids" or as directed by your institution's Environmental Health and Safety (EHS) office.
-
Verify Compatibility: The container must be made of a material compatible with the chemical and any solvents used for decontamination.
-
Avoid Mixing: Do NOT mix this compound waste with the following:
Step 2: Waste Collection and Containerization
-
Solid Waste: Carefully transfer solid this compound and any grossly contaminated items (e.g., weighing papers, gloves, absorbent pads from spills) into the designated hazardous waste container. Avoid generating dust during transfer.[11]
-
Labeling: The container must be clearly and accurately labeled with:
-
Container Sealing: Keep the container securely sealed at all times, except when adding waste.[12]
Step 3: Temporary Storage
Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, cool, dry, and away from heat sources or incompatible chemicals.[2][11]
Step 4: Decontamination of Empty Containers
Empty containers that once held the compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable organic solvent, such as acetone or ethanol.[9][11]
-
Collect Rinsate: Crucially, this solvent rinsate must be collected as liquid hazardous waste.[9][11] Collect it in a separate, properly labeled container for halogenated organic liquid waste.
-
Final Container Disposal: Once decontaminated, the container can be disposed of according to your institution's policies for non-hazardous lab glass or plastic.[9]
Step 5: Arranging Final Disposal
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste container.[8] Provide them with the full chemical name and any other required documentation to ensure compliant transport and final disposal, which is typically high-temperature incineration.[13]
Disposal Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 3. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | 320-47-8 [chemicalbook.com]
- 5. This compound 98 320-36-5 [sigmaaldrich.com]
- 6. 4-硝基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling and Disposal of 4-Nitro-3-(trifluoromethyl)benzonitrile
Researchers and drug development professionals often work with highly reactive and specialized chemical intermediates. Among these, 4-Nitro-3-(trifluoromethyl)benzonitrile (CAS No. 320-36-5) is a crucial building block in modern medicinal chemistry, valued for its role in synthesizing complex pharmaceutical agents.[1] Its trifluoromethyl and nitro groups, while synthetically advantageous, also necessitate a rigorous and informed approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and adherence to regulatory standards.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid, typically appearing as an off-white to yellowish powder.[2][3] While comprehensive toxicological data is not fully available for this specific isomer, the available safety data sheets (SDS) for it and structurally related compounds indicate several potential hazards. It is classified as causing skin and eye irritation and may cause respiratory irritation.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃F₃N₂O₂ | [4] |
| Molecular Weight | 216.12 g/mol | [4] |
| Appearance | Solid, off-white to yellowish | [2] |
| Melting Point | 84-86 °C | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane and chloroform. | [2] |
The combination of a nitro group and a trifluoromethyl group on the benzonitrile scaffold can influence its reactivity and toxicological profile. The trifluoromethyl group enhances lipophilicity, which can facilitate absorption through the skin, while the nitroaromatic structure is a common feature in compounds with potential toxicity.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE protocol is the cornerstone of safe handling. The selection of appropriate PPE is not merely a checklist but a carefully considered strategy to mitigate the specific risks posed by this compound.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[6]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes and dust.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[7][8]
-
Body Protection: A laboratory coat is essential to protect street clothes from contamination.[5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[9][10]
-
Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[11][12] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is necessary.[3][6]
Diagram 1: PPE Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for personal protective equipment use when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling minimizes the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[13]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
Verify that all containers are properly labeled and in good condition.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.[14]
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the solid with a spatula or other appropriate tool. Avoid creating dust clouds.[12]
-
Close the container tightly immediately after use.[2]
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Keep the solution covered to the extent possible to minimize vapor exposure.
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][11] Remove contaminated clothing and wash it before reuse.[12] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15] Seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[6] Seek immediate medical attention.[16]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[12][13]
-
For larger spills, contain the spill and follow your institution's hazardous material spill response protocol.
-
Diagram 2: Emergency Response Flowchart
Caption: A flowchart outlining the immediate first aid steps to be taken in case of exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Chemical:
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Do not mix with incompatible waste streams. Consult your institution's waste disposal guidelines for specific segregation requirements.
-
Disposal must be carried out by a licensed professional waste disposal service.[17] Chemical incineration in a facility with an afterburner and scrubber is a common disposal method for such compounds.[17]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered hazardous waste and disposed of in the designated solid waste container.[6]
-
Empty containers should be rinsed three times with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[5] After thorough rinsing, the container can be disposed of according to institutional and local regulations.[5]
-
Conclusion
Working with this compound can be done safely by maintaining a comprehensive understanding of its hazards and by rigorously adhering to the safety protocols outlined in this guide. A proactive approach to safety, from the selection of PPE to the proper disposal of waste, is not just a regulatory requirement but a fundamental aspect of responsible scientific practice.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]
- 3. 4-硝基-3-(三氟甲基)苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H3F3N2O2 | CID 14405753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. epa.gov [epa.gov]
- 9. novarlo.com [novarlo.com]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. lobachemie.com [lobachemie.com]
- 17. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
